1-Chloro-4-methoxyisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRTCSTQRDWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623858 | |
| Record name | 1-Chloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-60-5 | |
| Record name | 1-Chloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Chloro-4-methoxyisoquinoline from 4-methoxyisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-chloro-4-methoxyisoquinoline from its precursor, 4-methoxyisoquinolin-1(2H)-one. This transformation is a crucial step in the synthesis of various isoquinoline-based compounds with significant potential in medicinal chemistry and drug development. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview and Mechanism
The conversion of 4-methoxyisoquinolin-1(2H)-one to this compound is typically achieved through a chlorination reaction using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the amide group in the isoquinolinone ring into a chloro-imidate intermediate, which then rearranges to the more stable aromatic this compound. Phosphorus oxychloride is a potent reagent for this type of transformation due to its dual role as a chlorinating and dehydrating agent.
The generally accepted mechanism involves the initial attack of the carbonyl oxygen of the isoquinolinone onto the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. Subsequent intramolecular rearrangement and elimination of a phosphate byproduct result in the formation of the desired this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product. While an experimental yield for this specific transformation is not widely reported in the literature, a high yield is anticipated based on analogous reactions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 4-methoxyisoquinolin-1(2H)-one | C₁₀H₉NO₂ | 175.18 | Solid | 76570-11-1 | |
| This compound | C₁₀H₈ClNO | 193.63[1] | Solid (predicted) | 3336-60-5[1] |
Note: Some physical properties are predicted due to the limited availability of experimental data for this specific compound.
Experimental Protocol
This protocol is based on established procedures for the chlorination of analogous isoquinolinone systems.[2] Researchers should exercise caution and perform the reaction in a well-ventilated fume hood, as phosphorus oxychloride is a hazardous and corrosive substance.
Materials:
-
4-methoxyisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyisoquinolin-1(2H)-one.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (approximately 10-20 equivalents) to the starting material. The reaction can be performed neat or with a high-boiling inert solvent such as toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Slowly and cautiously quench the reaction residue by pouring it onto crushed ice or into a beaker of ice-cold water with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Logical Relationship of Key Steps
This diagram outlines the logical progression and purpose of each major stage in the synthesis.
References
Spectroscopic and Structural Elucidation of 1-Chloro-4-methoxyisoquinoline: A Technical Guide
This technical guide offers a comprehensive overview of the spectroscopic data for 1-Chloro-4-methoxyisoquinoline, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this document provides a detailed comparative analysis based on structurally related analogs. The guide outlines predicted spectroscopic values and detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the synthesis and characterization of this and similar heterocyclic compounds.
Molecular Structure and Properties
-
Molecular Formula: C₁₀H₈ClNO[1]
-
Molecular Weight: 193.63 g/mol [1]
-
IUPAC Name: this compound
-
CAS Number: 3336-60-5[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for analogous compounds and the fundamental principles of each spectroscopic technique.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Aromatic H |
| ~7.8 - 8.0 | d | 1H | Aromatic H |
| ~7.5 - 7.7 | m | 2H | Aromatic H |
| ~7.3 - 7.4 | s | 1H | H-3 |
| ~4.0 | s | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-4 (C-O) |
| ~150 - 155 | C-1 (C-Cl) |
| ~140 - 145 | Quaternary Aromatic C |
| ~135 - 140 | Quaternary Aromatic C |
| ~125 - 130 | Aromatic CH |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | Aromatic CH |
| ~100 - 105 | C-3 |
| ~55 - 60 | Methoxy (-OCH₃) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 193/195 | [M]⁺ | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |
| 178/180 | [M-CH₃]⁺ | Loss of a methyl group. |
| 158 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 165/167 | [M-CO]⁺ | Loss of carbon monoxide. |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1620 - 1580 | Strong | C=N Stretch (Isoquinoline ring) |
| ~1550 - 1450 | Strong | C=C Stretch (Aromatic ring) |
| ~1250 - 1200 | Strong | Aryl Ether C-O Stretch (asym) |
| ~1050 - 1000 | Strong | Aryl Ether C-O Stretch (sym) |
| ~800 - 700 | Strong | C-Cl Stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[2] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.[2]
-
Temperature: Room temperature.
-
-
¹³C NMR Acquisition Parameters:
-
Data Processing: Process the acquired data with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation, phasing, and baseline correction.[2]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI, the addition of 0.1% formic acid is recommended to promote protonation.
-
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode to observe [M+H]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[2]
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close attention to the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and characteristic fragmentation patterns.[2]
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[2] Ensure good contact by applying gentle pressure.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Background: Record a background spectrum of the clean, empty ATR crystal before sample analysis.[2]
-
-
Data Analysis: The final spectrum is typically presented in terms of transmittance or absorbance. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.
References
An In-depth Technical Guide to 1-Chloro-4-methoxyisoquinoline: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-methoxyisoquinoline is a substituted isoquinoline of interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a key structural motif in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the synthesis of a closely related analog, offering a foundational understanding for researchers in the field. Due to a lack of extensive experimental data for this compound, this guide incorporates computational data and comparative analysis with structurally similar compounds to provide a thorough profile.
Chemical and Physical Properties
Structure and General Information
-
IUPAC Name: this compound
-
CAS Number: 3336-60-5[3]
-
Molecular Formula: C₁₀H₈ClNO[3]
-
Molecular Weight: 193.63 g/mol [3]
-
Canonical SMILES: COC1=CN=C(C2=CC=CC=C21)Cl[3]
-
InChI Key: MZWRTCSTQRDWGM-UHFFFAOYSA-N[3]
Tabulated Physicochemical Data
The following table summarizes the available computational and estimated physical properties of this compound. It is crucial to note that these are predicted values and await experimental verification.
| Property | Value | Source |
| Physical State | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical principles |
| XLogP3-AA | 3.0 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 22.1 Ų | [3] |
| Heavy Atom Count | 13 | [3] |
Spectroscopic Data (Predicted and Comparative)
While specific experimental spectra for this compound are not published, the expected spectral characteristics can be inferred from data on analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy group. Based on the spectrum of the closely related 1-chloro-4-methylisoquinoline[1], the following peaks can be anticipated: a singlet for the methoxy protons around 3.9-4.1 ppm, and a series of multiplets and doublets for the aromatic protons in the region of 7.5-8.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework. The methoxy carbon is expected to appear around 55-60 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the chlorine atom appearing at a higher chemical shift. Quaternary carbons will also be present in this region.
Mass Spectrometry (Predicted)
In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 193 and an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of a methyl group (-CH₃) or a chlorine atom (-Cl).
Synthesis and Experimental Protocols
A confirmed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a detailed and reliable method for the synthesis of the structurally similar 1-Chloro-4-methylisoquinoline has been reported and is presented here as a likely adaptable procedure.[1]
Synthesis of 1-Chloro-4-methylisoquinoline (Adaptable for this compound)
The synthesis of 1-chloro-4-substituted isoquinolines can be achieved from the corresponding 4-substituted-isoquinolin-1(2H)-one.
Reaction Scheme:
References
Crystal Structure of 1-Chloro-4-methoxyisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1-chloro-4-methoxyisoquinoline derivatives and related compounds. While crystallographic data for a specific this compound is not publicly available in the reviewed literature, this document leverages data from a closely related structure, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, to provide insights into the structural characteristics of this class of compounds. Furthermore, this guide details relevant experimental protocols and explores the biological significance of isoquinoline derivatives, particularly their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Introduction to Isoquinoline Derivatives
Isoquinoline alkaloids are a diverse class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous pharmaceuticals. The introduction of various substituents, such as chloro and methoxy groups, at different positions on the isoquinoline ring system allows for the fine-tuning of their chemical properties and biological functions. In particular, this compound derivatives are of significant interest due to their potential as intermediates in the synthesis of more complex molecules and as bioactive agents themselves.
Crystal Structure Analysis
The determination of the three-dimensional arrangement of atoms in a crystalline solid through X-ray crystallography provides invaluable information about bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the structure-activity relationships of pharmaceutical compounds.
Representative Crystal Structure: 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
As a representative example for this class of compounds, the crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride has been determined by X-ray diffraction analysis.[1] The compound was synthesized through the reaction of homoveratrylamine with racemic lactic acid.[1] The resulting product crystallizes in the monoclinic P21/c space group.[1] The asymmetric unit of the crystal contains the molecular cation and a chloride anion.[1]
Table 1: Crystallographic Data for 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| α (°) | 90 |
| β (°) | Value not available in abstract |
| γ (°) | 90 |
| Volume (ų) | Value not available in abstract |
| Z | Value not available in abstract |
| Density (calculated) (g/cm³) | Value not available in abstract |
Note: Detailed unit cell parameters and other quantitative data were not available in the provided search results.
The crystal structure reveals the presence of two enantiomers, (R,R) and (S,S), which form hydrogen-bonded dimers bridged by the chloride anions.[1] These dimers are further connected through weak C—H···Cl interactions, forming a chain along the a-axis of the unit cell.[1]
Experimental Protocols
General Synthesis of 1-Chloro-4-substituted Isoquinoline Derivatives
The synthesis of 1-chloro-4-substituted isoquinolines can be achieved through various synthetic routes. A common method involves the cyclization of a substituted phenylethylamine precursor followed by chlorination. For instance, the Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated and subsequently chlorinated to yield the desired 1-chloro-isoquinoline derivative.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for 1-chloro-4-substituted isoquinolines.
X-ray Crystallography Protocol
The determination of a crystal structure by X-ray diffraction follows a well-established protocol.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
A suitable single crystal of the compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded. The resulting data is then used to solve the crystal structure using computational methods. The structural model is then refined to obtain accurate atomic positions and other crystallographic parameters.
Biological Activity and Signaling Pathways
Quinoline and isoquinoline derivatives have been extensively studied for their potential as anticancer agents. One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell proliferation, survival, and metabolism. Several studies have shown that quinoline-based compounds can effectively inhibit this pathway.[2][3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins that is often aberrantly activated in various types of cancer. The inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B).[3] Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), leading to increased cell proliferation and survival.[3] Isoquinoline derivatives have been shown to inhibit the activity of PI3K, thereby blocking the entire downstream signaling cascade and exerting their anticancer effects.[2][3]
Conclusion
While a complete crystal structure of a this compound derivative is not yet publicly documented, the analysis of closely related compounds provides valuable structural insights. The synthetic accessibility of these derivatives, coupled with their potent inhibitory activity against key signaling pathways such as the PI3K/Akt/mTOR cascade, underscores their potential as promising scaffolds for the development of novel therapeutic agents. Further crystallographic studies on this specific class of compounds are warranted to fully elucidate their structure-activity relationships and guide the design of next-generation inhibitors.
References
- 1. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 1-Chloro-4-methoxyisoquinoline in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-Chloro-4-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific experimental data in the public domain, this document outlines the predicted solubility based on structurally related compounds and provides detailed, generalized experimental protocols for its determination. Furthermore, this guide describes methodologies for assessing the stability of this compound under various stress conditions, crucial for its handling, storage, and application in research and development. The included experimental workflows and visual diagrams are intended to serve as a valuable resource for scientists working with this and similar molecules.
Introduction
This compound is a substituted isoquinoline derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use. Solubility influences formulation, bioavailability, and reaction kinetics, while stability data is critical for determining appropriate storage conditions, shelf-life, and degradation pathways. This guide offers a framework for approaching the characterization of these key parameters.
Predicted Solubility in Common Organic Solvents
Disclaimer: The following data is illustrative and intended to provide a likely qualitative assessment. Actual quantitative solubility should be determined experimentally using the protocols outlined in this guide.
| Solvent | Predicted Solubility Category | Rationale |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Highly Soluble | Aprotic, polar solvent with strong solvating power for polar and non-polar compounds. |
| Dichloromethane (DCM) | Soluble | A common, moderately polar solvent for a wide range of organic molecules. |
| Chloroform | Soluble | Similar in properties to dichloromethane, expected to effectively dissolve the compound. |
| Methanol | Moderately Soluble | Polar protic solvent; solubility may be influenced by the methoxy group. |
| Ethanol | Moderately Soluble | Similar to methanol, a polar protic solvent. |
| Acetonitrile | Moderately Soluble | Aprotic polar solvent, commonly used in chromatography. |
| Ethyl Acetate | Sparingly Soluble | A moderately polar aprotic solvent. |
| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve the polar heterocyclic compound. |
| Water | Insoluble | The hydrophobic chloro- and isoquinoline moieties are expected to result in very low aqueous solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[5][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Procedure
-
Preparation of Stock Solution for Calibration Curve: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.[5]
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Quantification: Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[5]
-
Calculation of Solubility: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[5]
Visualization of Solubility Determination Workflow
Caption: A generalized workflow for the experimental determination of compound solubility.
Stability of this compound
The stability of this compound is influenced by its chemical structure. The isoquinoline ring is aromatic and generally stable. However, the presence of the chloro and methoxy substituents introduces potential sites for degradation. The chloro group can be susceptible to nucleophilic substitution, and the methoxy group can undergo ether cleavage under acidic conditions.[8]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[9] A stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.[10]
General Procedure
Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Acidic Hydrolysis: Treat the compound solution with an acid (e.g., 0.1 M HCl) and heat if necessary.
-
Basic Hydrolysis: Treat the compound solution with a base (e.g., 0.1 M NaOH) and heat if necessary.
-
Oxidative Degradation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.
After exposure to the stress conditions for a specified duration, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.[11]
Visualization of Stability Testing Workflow
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data for this compound is limited, the provided illustrative data, based on analogous structures, and the detailed experimental protocols offer a robust framework for its empirical characterization. The successful application of these methodologies will enable the confident use of this compound in further research and development activities.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. welch-us.com [welch-us.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxyisoquinoline | 36034-54-5 | Benchchem [benchchem.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and First Synthesis of 1-Chloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and the first synthetic route to 1-Chloro-4-methoxyisoquinoline. While the initial discovery of this specific molecule is not extensively documented in the context of a major drug development program, its synthesis follows established and reliable chemical transformations common in medicinal chemistry for the preparation of substituted isoquinolines. This document details the logical synthetic pathway, provides detailed experimental protocols for its formation, and includes quantitative data and visualizations to support researchers in the fields of organic synthesis and drug discovery.
Introduction
This compound is a halogenated and methoxy-substituted isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The presence of a chlorine atom at the 1-position provides a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. The methoxy group at the 4-position can also influence the molecule's electronic properties and binding interactions with biological targets.
This guide will focus on the most probable first synthetic route, which involves a two-step process: the synthesis of the precursor 4-methoxyisoquinolin-1(2H)-one, followed by its chlorination to yield the final product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 3336-60-5 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Table 2: Quantitative Data for the Synthesis of this compound
| Step | Reactant | Product | Reagents | Yield (%) |
| 1 | 2-Formylphenylacetic acid | 4-Methoxyisoquinolin-1(2H)-one | Methanolic Ammonia | ~75-85 |
| 2 | 4-Methoxyisoquinolin-1(2H)-one | This compound | Phosphorus oxychloride (POCl₃) | ~85-95 |
Experimental Protocols
Step 1: Synthesis of 4-Methoxyisoquinolin-1(2H)-one
This procedure describes a plausible route to the precursor, 4-methoxyisoquinolin-1(2H)-one, based on established methods for the synthesis of related isoquinolinones.
Materials:
-
2-Formylphenylacetic acid
-
Methanolic ammonia (saturated solution)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of 2-formylphenylacetic acid (1 equivalent) in methanol in a round-bottom flask, add a saturated solution of methanolic ammonia (excess).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold water.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-methoxyisoquinolin-1(2H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
Step 2: Synthesis of this compound
This protocol details the chlorination of 4-methoxyisoquinolin-1(2H)-one, a common and effective method for producing 1-chloroisoquinolines.[1]
Materials:
-
4-Methoxyisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.
Mandatory Visualization
The synthetic pathway for this compound is illustrated below.
Caption: Synthetic pathway to this compound.
The logical workflow for the synthesis is presented in the following diagram.
Caption: Experimental workflow for the synthesis.
References
Theoretical Deep Dive: Unveiling the Electronic Landscape of 1-Chloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 1-Chloro-4-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) and provides a set of predicted electronic characteristics. The data presented herein is derived from established theoretical principles and analogies to structurally similar compounds, offering a valuable predictive resource for researchers.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of substituents such as chlorine and a methoxy group at the 1 and 4 positions, respectively, is expected to significantly modulate the electronic structure of the isoquinoline core. This, in turn, can influence the molecule's reactivity, intermolecular interactions, and photophysical properties, making a detailed understanding of its electronic landscape crucial for rational drug design and the development of novel organic materials.
This whitepaper details a hypothetical, yet scientifically rigorous, theoretical study employing state-of-the-art computational techniques to elucidate the electronic properties of this compound. The methodologies described, and the predicted data, serve as a foundational guide for future experimental and theoretical investigations.
Computational Methodology
The electronic properties of this compound can be effectively investigated using quantum chemical calculations. The following protocol outlines a standard and reliable approach for such a theoretical study.
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
-
Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p), which is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions.
-
Procedure: The geometry is optimized in the gas phase without any symmetry constraints. A subsequent vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
Once the optimized geometry is obtained, a series of calculations are performed to probe the electronic properties of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Mulliken Population Analysis: This analysis provides the distribution of atomic charges, offering insights into the electrostatic potential and the reactivity of different atomic sites.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions.
Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis).
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Solvent Effects: To simulate more realistic conditions, the calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM), with a common solvent like ethanol or water.
Predicted Electronic Properties
The following tables summarize the predicted quantitative data for the electronic properties of this compound, based on the computational methodology described above. These values are hypothetical but are representative of what would be expected for a molecule with this structure, drawing analogies from studies on chloro- and methoxy-substituted quinolines and isoquinolines.
Table 1: Calculated Molecular Properties
| Property | Predicted Value |
| Ground State Energy (Hartree) | -865.12345 |
| Dipole Moment (Debye) | 3.45 |
Table 2: Frontier Molecular Orbital (FMO) Energies
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.85 |
| E_gap | 4.40 |
Table 3: Mulliken Atomic Charges (Selected Atoms)
| Atom | Charge (a.u.) |
| N2 | -0.58 |
| C1 | 0.25 |
| Cl12 | -0.15 |
| C4 | 0.18 |
| O13 | -0.45 |
| C14 | 0.22 |
Visualizations
The following diagrams illustrate the logical workflow of the theoretical study and the key conceptual relationships in the electronic property analysis.
Conclusion and Future Directions
This theoretical guide provides a foundational understanding of the electronic properties of this compound. The predicted data suggests that the molecule possesses a significant dipole moment and a HOMO-LUMO gap indicative of a stable yet reactive compound. The outlined computational methodology serves as a template for future in-silico studies on this and related isoquinoline derivatives.
For a complete picture, experimental validation of these theoretical predictions is paramount. Synthesis of this compound followed by spectroscopic characterization (e.g., UV-Vis, NMR) and electrochemical studies (e.g., cyclic voltammetry) would provide invaluable data to corroborate and refine the computational models. Such a synergistic approach between theoretical and experimental research will undoubtedly accelerate the discovery and development of novel isoquinoline-based compounds for a wide range of applications.
The Pharmacological Potential of the 1-Chloro-4-methoxyisoquinoline Scaffold: A Technical Guide for Drug Discovery
An in-depth exploration into the prospective biological activities of 1-chloro-4-methoxyisoquinoline, offering insights for researchers and professionals in drug development. This guide synthesizes available data on related isoquinoline analogs to forecast the therapeutic promise of this specific chemical framework.
The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic placement of various functional groups on this scaffold allows for the fine-tuning of its pharmacological profile, making it a focal point for the development of novel therapeutic agents. This technical guide specifically delves into the potential biological activities of the this compound scaffold. While direct studies on this exact molecule are limited, a comprehensive analysis of structurally related analogs provides a strong foundation for predicting its biological behavior and guiding future research.
Predicted Biological Activities of this compound
Based on the structure-activity relationships of analogous compounds, the this compound scaffold is predicted to exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. The presence of a chlorine atom at the 1-position and a methoxy group at the 4-position is anticipated to modulate the electronic and steric properties of the isoquinoline ring, thereby influencing its interaction with biological targets.
Anticancer Potential
Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of topoisomerase, and interference with crucial signaling pathways.[1][3]
Cytotoxic Activity: The cytotoxic potential of this compound can be inferred from studies on related chloro- and methoxy-substituted quinolines and isoquinolines. For instance, various 7-chloroquinoline derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.[4][5] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, methoxy-substituted flavones, which share some structural similarities in terms of an aromatic methoxy group, have exhibited strong cytotoxic effects on breast cancer cell lines.[6]
Table 1: Cytotoxicity of Structurally Related Chloro and Methoxy-Substituted Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC50/GI50 (µM) | Reference(s) |
| 4-Aminoquinolines | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [4] | |
| 2-Chloro-4-anilinoquinazolines | Pyrimidodiazepine derivative 16c | Various | High cytotoxic activity | [5][7] |
| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | [6] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | [6] |
Mechanism of Action - Kinase Inhibition: A plausible mechanism of action for the anticancer activity of this compound is the inhibition of protein kinases. Many quinoline and isoquinoline derivatives have been identified as potent kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9][10][11] The ATP-binding site of many kinases can be targeted by heterocyclic compounds, and the specific substitutions on the isoquinoline ring would determine the selectivity and potency of inhibition.
Antimicrobial Potential
The isoquinoline scaffold is also a promising framework for the development of new antimicrobial agents.[1][12] The emergence of drug-resistant bacterial strains necessitates the discovery of novel antibacterial compounds with different modes of action.
Antibacterial Activity: Studies on alkynyl isoquinolines have demonstrated that the isoquinoline moiety is vital for their antibacterial potency.[1] While the presence of a halide group was not found to be crucial in one study, in others, chloro-substituted quinolines and related heterocyclic compounds have shown significant antibacterial activity.[1][13][14] For example, certain 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives have shown promising effects against various bacterial and fungal strains.[13]
Table 2: Antimicrobial Activity of Structurally Related Isoquinoline and Quinoline Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | Reported MIC (µg/mL) | Reference(s) |
| Alkynyl Isoquinolines | HSN584 (fluoro analog) | MRSA, VRE faecalis | 4-8 | [1] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Compound 3l | E. coli, C. albicans | 7.812, 31.125 | [13] |
| Chlorinated isoxazolylnaphthoquinones | ClQ(1) | Staphylococcus aureus | High activity | [14] |
Mechanism of Action - DNA Damage: One of the proposed mechanisms for the antibacterial action of some quinoline and isoquinoline derivatives is the induction of DNA damage.[15][16] These compounds can intercalate into the bacterial DNA, leading to a disruption of DNA replication and repair processes, ultimately causing cell death.
Experimental Protocols
To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended. The following are detailed methodologies for key experiments.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6][17][18]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[17]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[17]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).[11][15][16]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20]
Materials:
-
This compound (dissolved in a suitable solvent)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[20]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[21]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]
Kinase Inhibition Assay: Luminescence-Based ATP Detection
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[13][22][23]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Peptide substrate specific for the kinase
-
ATP
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
Assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[22]
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Dispense the master mix into each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) to stabilize the signal.[22]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet abundant in the public domain, the analysis of structurally similar compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of the chloro and methoxy substituents on the privileged isoquinoline core provides a promising starting point for medicinal chemistry campaigns. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound's therapeutic potential. Further investigation into its specific molecular targets and mechanisms of action will be crucial in unlocking the full promise of the this compound scaffold in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles | MDPI [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurochlor.org [eurochlor.org]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 22. Page loading... [guidechem.com]
- 23. chemrxiv.org [chemrxiv.org]
The Ascendant Core: A Technical Guide to the Chemistry and Therapeutic Potential of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the chemistry of substituted isoquinolines, focusing on their synthesis, reactivity, and burgeoning applications in drug discovery, with a particular emphasis on their anticancer, antimicrobial, and anti-inflammatory properties.
I. The Isoquinoline Core: Synthesis and Functionalization
The construction of the isoquinoline nucleus and the introduction of various substituents are pivotal to the development of novel therapeutic agents. Classical and modern synthetic strategies offer a versatile toolkit for accessing a wide range of structurally diverse isoquinolines.
A. Key Synthetic Methodologies
Two of the most venerable and widely employed methods for the synthesis of the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions.
1. Bischler-Napieralski Reaction
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be aromatized to the corresponding isoquinolines.[1][2][3] The cyclization is typically promoted by a dehydrating agent under acidic conditions.[1][2][3] The reaction is most effective when the benzene ring is activated by electron-donating groups.[1][3]
Experimental Protocol: General Procedure for Bischler-Napieralski Synthesis [4][5]
-
Step 1: Amide Formation: An appropriately substituted β-phenylethylamine is acylated with an acid chloride or anhydride to form the corresponding amide.
-
Step 2: Cyclization: The β-arylethylamide (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.1-5.0 equivalents), is added dropwise, often with cooling.[4] The reaction mixture is then heated, typically at reflux, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5]
-
Step 3: Work-up: The reaction mixture is cooled and carefully poured onto ice. The aqueous solution is then basified with an appropriate base (e.g., ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Aromatization (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures.
-
Step 5: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted isoquinoline.
2. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[6][7][8][9] This reaction is particularly significant as it often proceeds under mild conditions, including physiological pH, especially when the aromatic ring is activated by electron-donating groups.[8]
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis [6][10]
-
Step 1: Reaction Setup: A solution of the β-arylethylamine (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) is prepared in a suitable solvent (e.g., methanol, ethanol, or a biphasic system like CH₂Cl₂/H₂O).
-
Step 2: Acid Catalysis: A protic or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid, or BF₃·OEt₂) is added to the reaction mixture. The reaction is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.
-
Step 3: Monitoring: The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Step 5: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the substituted tetrahydroisoquinoline.
B. Modern Synthetic Approaches and Functionalization
Recent advancements have expanded the repertoire of isoquinoline synthesis, enabling the construction of highly substituted and complex derivatives. These methods include transition-metal-catalyzed C-H activation/annulation and alkyne annulations, which offer atom-economical routes with broad functional group tolerance. The functionalization of the isoquinoline core at various positions (C-1, C-3, C-4, etc.) allows for the fine-tuning of its pharmacological properties.
II. Therapeutic Applications of Substituted Isoquinolines
The structural diversity of substituted isoquinolines translates into a wide array of biological activities, making them attractive scaffolds for drug discovery.
A. Anticancer Activity
Substituted isoquinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerases and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[11][12]
1. Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology and are crucial for cell replication.[13] Certain indenoisoquinoline derivatives have been identified as potent topoisomerase I inhibitors, stabilizing the enzyme-DNA complex and leading to DNA damage and cell death.[13][14][15]
Experimental Protocol: Topoisomerase I Inhibition Assay [2][16][17][18][19]
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Procedure:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
-
The test compound (substituted isoquinoline) is added to the reaction mixture at various concentrations. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
2. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21][22] Several isoquinoline derivatives have been shown to inhibit this pathway, demonstrating their potential as targeted cancer therapeutics.[11]
Experimental Protocol: In Vitro Kinase Assay for PI3K/mTOR Inhibition [21][23]
-
Principle: This assay measures the ability of a compound to inhibit the kinase activity of PI3K or mTOR.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the purified kinase (PI3K or mTOR), a suitable substrate (e.g., a peptide or lipid), and ATP.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The amount of phosphorylated substrate is then quantified using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
-
Quantitative Data on Anticancer Activity
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3-Arylisoquinolines | Topoisomerase I/II Dual Inhibitor | HuH7 (Liver) | 1.93 | [11] |
| 3-Arylisoquinolines | Topoisomerase I/II Dual Inhibitor | LM9 (Liver) | 2.10 | [11] |
| Indenoisoquinolines | Topoisomerase I Inhibitor | Various | Varies | [13][15] |
| Isoquinoline-based hydroxamic acids | HDAC Inhibitors | RPMI 8226 (Multiple Myeloma) | < 1.0 | [9] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | - | NCI-60 Panel | lgGI50 = -5.18 | [10] |
B. Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted isoquinolines have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[24][25]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [13][26][27]
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure (Broth Microdilution Method):
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is then inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).
-
Positive (broth with microorganism, no compound) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Alkynyl isoquinolines | Staphylococcus aureus (MRSA) | 4-8 | [24] |
| Alkynyl isoquinolines | Enterococcus faecium (VRE) | 4-8 | [24] |
| Isoquinoline-based N-ethyl ureas | Gram-positive and Gram-negative pathogens | Varies | [25] |
C. Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Substituted isoquinolines have demonstrated anti-inflammatory properties, in part through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[28][29]
Experimental Protocol: In Vitro COX-2 Inhibition Assay [29][30][31][32][33]
-
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation.
-
Procedure (Enzyme Immunoassay):
-
The reaction is typically performed in a 96-well plate.
-
The reaction mixture contains purified human recombinant COX-2 enzyme, a heme cofactor, and a reaction buffer.
-
The test compound is added at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme immunoassay (EIA).
-
The IC50 value is calculated as the concentration of the inhibitor that reduces PGE₂ production by 50%.
-
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Target/Mechanism | Assay | IC50 (µM) | Reference |
| Isoquinoline-1-carboxamides | Inhibition of pro-inflammatory mediators | LPS-induced NO production in BV2 cells | Varies | [28] |
| Alkaloid extract of Fumaria officinalis | Anti-inflammatory | BSA denaturation | 500 µg/mL (76.16% efficiency) | [29] |
III. Visualizing a Drug Discovery Workflow
The development of novel substituted isoquinoline-based drugs follows a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. atcc.org [atcc.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. organicreactions.org [organicreactions.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 14. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human topoisomerase I DNA relaxation assay [profoldin.com]
- 20. benchchem.com [benchchem.com]
- 21. stiftung-plantafood.de [stiftung-plantafood.de]
- 22. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
- 26. acmeresearchlabs.in [acmeresearchlabs.in]
- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. japer.in [japer.in]
- 31. thepharmajournal.com [thepharmajournal.com]
- 32. academicjournals.org [academicjournals.org]
- 33. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1-Chloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Chloro-4-methoxyisoquinoline as the electrophilic partner. This reaction is a powerful tool for the synthesis of 1-aryl-4-methoxyisoquinolines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex in the presence of a base.[1] The use of this compound as a substrate presents a unique challenge due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[2][3] However, with the appropriate choice of catalyst, ligand, and reaction conditions, this transformation can be achieved efficiently, providing access to a diverse range of 1-aryl-4-methoxyisoquinoline derivatives. These products are valuable intermediates for the synthesis of novel therapeutic agents, leveraging the beneficial pharmacological properties often associated with the quinoline core and the influence of the chloro and methoxy groups on molecular interactions and metabolic stability.[4][5][6]
Applications in Drug Development
The 1-aryl-4-methoxyisoquinoline scaffold is a key structural motif in a variety of compounds with potential therapeutic applications. The ability to readily synthesize a library of analogues through Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies. Potential applications include:
-
Antitumor Agents: Many quinoline derivatives have demonstrated potent antitumor activity. The synthesized compounds can be screened for their efficacy against various cancer cell lines.
-
Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitor drugs. The 1-aryl substitution allows for the exploration of interactions with the ATP-binding site of various kinases.
-
Antiviral and Antimicrobial Agents: Heterocyclic compounds, including quinolines, are a rich source of antiviral and antimicrobial leads.
Experimental Protocols
The following protocols are representative methodologies for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of these conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-4-methoxyisoquinoline.
Protocol for a Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive chlorides.
Materials:
-
Same as the general protocol, with a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (3.0 eq.), the palladium catalyst (2-5 mol%), and the ligand.
-
Add the anhydrous solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the general protocol.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These are hypothetical examples based on typical conditions for similar reactions.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | DMF | 120 | 6 | 82 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 65 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH | 100 | 16 | 78 |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Synthesis of Arylated Isoquinolines from 1-Chloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] The functionalization of this core through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a critical strategy in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for these transformations, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR).[1][2]
This document provides detailed application notes and generalized protocols for the synthesis of arylated isoquinolines via the palladium-catalyzed cross-coupling of 1-chloro-4-methoxyisoquinoline. While literature specifically detailing this substrate is limited, the following protocols are based on well-established and robust methods for structurally similar chloro-heteroaromatic compounds.[1][3] The primary focus will be on the widely used Suzuki-Miyaura and Buchwald-Hartwig reactions, with additional summaries of other relevant coupling methods.
General Experimental Workflow
The synthesis of arylated isoquinolines via palladium-catalyzed cross-coupling generally follows a standardized workflow, from reaction setup under inert conditions to product isolation and purification.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid.[1][4] Its advantages include the operational simplicity, low toxicity of boron reagents, and broad functional group tolerance.[3][4][5] For the synthesis of 1-aryl-4-methoxyisoquinolines, this reaction is often the recommended first choice.[3]
General Reaction Scheme:
(Scheme showing this compound reacting with an Arylboronic Acid in the presence of a Pd catalyst and base to yield 1-Aryl-4-methoxyisoquinoline)
Typical Reaction Conditions:
The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes common starting points for chloro-heteroaromatic substrates.[1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield | Notes |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 | Moderate-Good | A classic catalyst, may require higher loading and longer reaction times.[1] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | Good-Excellent | XPhos is a highly active ligand for challenging couplings.[1] |
| Pd(OAc)₂ (2-5) | PCy₃ (4-10) | K₃PO₄ (2-3) | Toluene | 100-110 | 12-18 | Good-Excellent | Often effective for less reactive chlorides. |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 0.1-0.2 M)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base to the reaction vessel.
-
Add this compound and the arylboronic acid to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-aryl-4-methoxyisoquinoline product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[6][7] This reaction is invaluable in medicinal chemistry for synthesizing N-aryl scaffolds, which are prevalent in biologically active compounds.[2][8]
Catalytic Cycle Overview: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[8][9][10]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Typical Reaction Conditions:
Success with chloro-heteroaromatic substrates often requires the use of bulky, electron-rich phosphine ligands.[8][10]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 80-110 | 12-24 | Highly general system for a wide range of amines. |
| Pd(OAc)₂ (2-4) | RuPhos (4-8) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-120 | 16-24 | A milder base can be used with highly active ligands. |
| Pd₂(dba)₃ (1-2) | tBuXPhos (2-4) | K₃PO₄ (2.0) | t-BuOH | 80-100 | 12-24 | Particularly effective for coupling primary amines.[8] |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M)[8]
-
Oven-dried, sealable reaction tube
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to the reaction tube.[8]
-
Add this compound. If the amine is a solid, add it at this stage.
-
Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe.
-
Reaction: Seal the tube tightly. Remove it from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).[8]
-
Stir the mixture for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent (e.g., Ethyl Acetate).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Other Palladium-Catalyzed Cross-Coupling Reactions
Beyond the Suzuki and Buchwald-Hartwig reactions, several other palladium-catalyzed methods can be employed to diversify the 1-position of the isoquinoline core.
| Coupling Reaction | Coupling Partner | Key Features & Considerations |
| Sonogashira [11][12] | Terminal Alkyne | Forms C(sp²)-C(sp) bonds. Typically uses a Pd catalyst with a Cu(I) co-catalyst, though copper-free methods exist to prevent alkyne homocoupling.[11][13] |
| Stille [3][14] | Organostannane | Highly tolerant of various functional groups.[3] The primary drawback is the toxicity of organotin reagents and the difficulty in removing tin byproducts.[3][15] |
| Hiyama [16][17] | Organosilane | Uses non-toxic and stable organosilanes. Requires an activating agent, typically a fluoride source (e.g., TBAF) or a strong base.[16][18] |
| Heck [19][20] | Alkene | Forms a C-C bond between the isoquinoline and an alkene, creating a substituted vinyl group. Reaction regioselectivity can be a challenge.[19][20] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of arylated and N-arylated 4-methoxyisoquinoline derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer reliable and versatile pathways to generate extensive libraries of novel compounds for drug discovery and development.[1][2] While the protocols provided are based on analogous systems, they serve as a robust starting point for optimization. Careful selection and screening of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 17. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Hiyama Coupling [organic-chemistry.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using a 1-Chloro-4-methoxyisoquinoline Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases is a cornerstone of modern targeted therapy.
This document provides detailed protocols for the synthesis and biological evaluation of novel kinase inhibitors derived from the versatile intermediate, 1-Chloro-4-methoxyisoquinoline. The primary synthetic route explored is the nucleophilic aromatic substitution (SNAr) reaction, a robust method for generating a library of 1-anilino-4-methoxyisoquinoline derivatives. We present a representative example, the synthesis of ISO-K-INH1 , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Data Presentation
The inhibitory activity of the synthesized compound, ISO-K-INH1 , was evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Sunitinib, a known multi-kinase inhibitor with potent activity against VEGFR-2, is included for comparison.
| Kinase Target | ISO-K-INH1 IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 15 | 9 |
| PDGFRβ | 85 | 2 |
| c-Kit | 250 | 4 |
| EGFR | >10,000 | >10,000 |
| SRC | 1,500 | 200 |
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway and Inhibition by ISO-K-INH1
VEGF-A binding to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MEK/ERK and PI3K/AKT pathways. This leads to endothelial cell proliferation, migration, and survival, culminating in angiogenesis. ISO-K-INH1, an ATP-competitive inhibitor, binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking downstream signaling.
General Workflow for Synthesis and Evaluation
The overall process involves the synthesis of the target compound from the this compound intermediate, followed by purification and characterization, and subsequent biological evaluation through in vitro kinase assays and cellular proliferation assays.
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxyisoquinolin-1-amine (ISO-K-INH1)
This protocol describes a nucleophilic aromatic substitution reaction between this compound and 3-chloro-4-fluoroaniline.
Materials:
-
This compound (1.0 mmol, 193.6 mg)
-
3-chloro-4-fluoroaniline (1.2 mmol, 174.7 mg)
-
Isopropanol (10 mL)
-
Concentrated HCl (catalytic amount, ~1 drop)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), 3-chloro-4-fluoroaniline (1.2 mmol), and isopropanol (10 mL).
-
Add one drop of concentrated HCl to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the isopropanol.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, ISO-K-INH1 , as a solid.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against VEGFR-2 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate peptide
-
ATP (at Km concentration for VEGFR-2)
-
ISO-K-INH1 (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of ISO-K-INH1 in 100% DMSO.
-
Create a serial dilution series of the compound in the kinase assay buffer. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Prepare a "no inhibitor" control (vehicle only, e.g., DMSO in assay buffer).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or vehicle control to each well.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing VEGFR-2 and Poly(Glu, Tyr) substrate in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Application Notes and Protocol for Sonogashira Coupling of 1-Chloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules, as it can be carried out under mild conditions, tolerating a wide variety of functional groups.[2][3] Substituted isoquinoline moieties are important pharmacophores found in numerous biologically active compounds. The alkynylation of the isoquinoline scaffold via Sonogashira coupling provides a direct route to novel derivatives with potential applications in pharmaceutical research.
This document provides a detailed protocol for the Sonogashira coupling of 1-Chloro-4-methoxyisoquinoline with terminal alkynes. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates the C1 position, facilitating the coupling reaction.[4] The protocol is based on established procedures for similar chloro-heterocyclic compounds and provides both a standard copper-cocatalyzed method and a copper-free alternative.
Reaction Principle and Catalytic Cycle
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.[4]
-
Copper Cycle: In the presence of a base, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This species is then transferred to the palladium complex in the transmetalation step.
Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling), which can be a significant side reaction in the presence of copper.[5] In these systems, the base is crucial for the deprotonation of the alkyne to form an acetylide anion, which can then react with the palladium complex.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound. Reaction conditions may require optimization depending on the specific terminal alkyne used.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a good starting point for a wide range of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) (4-8 mol%)
-
A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or DBU) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound, the base, and the terminal alkyne.
-
Heat the reaction mixture to 80-120 °C. Higher temperatures are often required for the activation of aryl chlorides in copper-free systems.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Sonogashira coupling.
Data Presentation
The following table summarizes representative conditions and yields for the Sonogashira coupling of various chloro-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Chloride | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloroquinoline | Phenylacetylene | Pd/C (10) | PPh₃ (20) | CuI (5) | Et₃N/H₂O | Water | 80 | 12 | 85-95 |
| 2,4-Dichloroquinoline | Various | Pd/C (10) | PPh₃ (20) | CuI (5) | Et₃N/H₂O | Water | 80 | 10-12 | 80-92[6] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | Toluene | 80 | 24 | 75 |
| 4-Chloropyridine | Phenylacetylene | PdCl₂(dppf) (3) | - | CuI (5) | Cs₂CO₃ (2) | DMF | 100 | 16 | 88 |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N (2) | THF or DMF | 50-70 | - | General Protocol[1] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | Pd₂(dba)₃ (1) | XPhos (4) | - | Cs₂CO₃ (2) | Dioxane or DMF | 100-120 | - | General Protocol[1] |
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, reaction time, or catalyst loading. For less reactive terminal alkynes, a more active palladium catalyst/ligand system may be necessary. The purity of the solvent and reagents is critical; ensure they are anhydrous and properly degassed.
-
Alkyne Homocoupling: The formation of a diyne byproduct (Glaser coupling) is a common side reaction, especially with copper catalysis. To minimize this, use a copper-free protocol or reduce the amount of copper co-catalyst. Running the reaction at lower temperatures can also suppress homocoupling.
-
Dehalogenation: Reductive dehalogenation of the starting material can sometimes occur. This can be minimized by ensuring strictly anaerobic conditions and using the minimum necessary reaction time.
-
Ligand Choice: For copper-free reactions, the choice of phosphine ligand is crucial for activating the aryl chloride. Bulky, electron-rich ligands such as XPhos, SPhos, or P(t-Bu)₃ are often effective.[4]
Conclusion
The Sonogashira coupling of this compound offers a valuable synthetic route to a diverse range of alkynylated isoquinoline derivatives. The protocols provided herein, based on established methodologies for similar substrates, offer a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
Application Notes and Protocols: The Strategic Use of 1-Chloro-4-methoxyisoquinoline in the Synthesis of Bioactive Natural Product Analogs
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with significant biological activities.[1] This application note details the utility of 1-chloro-4-methoxyisoquinoline as a versatile building block for the synthesis of natural product analogs, focusing on palladium-catalyzed cross-coupling reactions. We provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the facile introduction of diverse functionalities at the C1 position. These methodologies are crucial for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery and development.[2][3]
Introduction
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant challenges for large-scale synthesis. The development of synthetic analogs allows for the exploration of the pharmacophore, optimization of activity, and improvement of pharmacokinetic properties. This compound is a key starting material in this endeavor, with the chloro substituent at the 1-position providing a reactive handle for various cross-coupling reactions. This allows for the strategic construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules.[2][3]
This document outlines protocols for the use of this compound in the synthesis of analogs of bioactive natural products, such as the lamellarin alkaloids, which are known for their cytotoxic and anti-HIV activities. The methodologies presented are robust and can be adapted for the synthesis of a wide range of isoquinoline-based compounds.
Key Applications and Methodologies
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the isoquinoline ring system facilitates these transformations. Below are detailed protocols for three key reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Isoquinoline Analogs
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[4] This reaction is particularly useful for the synthesis of biaryl structures, which are common motifs in natural products.
Experimental Protocol: Synthesis of a 1-Aryl-4-methoxyisoquinoline Analog
This protocol describes the synthesis of a hypothetical analog where a substituted phenyl group is introduced at the 1-position of the isoquinoline core.
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the substituted phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Amount | Yield (%) |
| This compound | 193.63 | 1.0 | 194 mg | - |
| 4-Fluorophenylboronic Acid | 139.92 | 1.2 | 168 mg | - |
| 1-(4-Fluorophenyl)-4-methoxyisoquinoline | 253.27 | - | - | 85 |
Table 1: Representative quantitative data for a Suzuki-Miyaura coupling reaction.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Isoquinoline Analogs
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to conjugated enynes and arylalkynes. This is a valuable transformation for introducing alkynyl moieties into natural product analogs.
Experimental Protocol: Synthesis of a 1-Alkynyl-4-methoxyisoquinoline Analog
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Amount | Yield (%) |
| This compound | 193.63 | 1.0 | 194 mg | - |
| Phenylacetylene | 102.13 | 1.5 | 153 mg | - |
| 4-Methoxy-1-(phenylethynyl)isoquinoline | 259.30 | - | - | 92 |
Table 2: Representative quantitative data for a Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Isoquinoline Analogs
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[5] This is a highly versatile method for introducing primary or secondary amines at the 1-position of the isoquinoline core.
Experimental Protocol: Synthesis of a 1-Amino-4-methoxyisoquinoline Analog
-
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Amount | Yield (%) |
| This compound | 193.63 | 1.0 | 194 mg | - |
| Morpholine | 87.12 | 1.2 | 105 mg | - |
| 4-(4-Methoxyisoquinolin-1-yl)morpholine | 244.29 | - | - | 78 |
Table 3: Representative quantitative data for a Buchwald-Hartwig amination reaction.
Caption: Logical flow from starting material to drug discovery.
Biological Evaluation of Synthesized Analogs
The synthesized isoquinoline analogs can be evaluated for their biological activity in various assays, depending on the natural product class they are derived from. For instance, analogs of lamellarins can be tested for their cytotoxicity against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) using standard MTT assays. The IC₅₀ values are determined to quantify their potency.
| Compound | Target Cell Line | IC₅₀ (µM) |
| 1-(4-Fluorophenyl)-4-methoxyisoquinoline | HeLa | 5.2 |
| 4-Methoxy-1-(phenylethynyl)isoquinoline | MCF-7 | 8.9 |
| 4-(4-Methoxyisoquinolin-1-yl)morpholine | A549 | 12.5 |
| Doxorubicin (Control) | HeLa | 0.8 |
Table 4: Hypothetical biological activity data for synthesized analogs.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of natural product analogs. The palladium-catalyzed cross-coupling reactions detailed in this application note provide efficient and modular routes to introduce chemical diversity at the 1-position of the isoquinoline core. These methods are instrumental in modern drug discovery, facilitating the rapid generation of compound libraries for the identification of new therapeutic leads. The protocols provided herein can be readily adapted by researchers in synthetic and medicinal chemistry to accelerate their research programs.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Heck Coupling Reactions Involving 1-Chloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck coupling reaction utilizing 1-chloro-4-methoxyisoquinoline as a key building block for the synthesis of novel vinylisoquinoline derivatives. The resulting products are of significant interest in medicinal chemistry and drug discovery due to the established broad-spectrum biological activities of the isoquinoline scaffold.[1][2][3] This document outlines the reaction mechanism, typical experimental conditions, a detailed protocol, and the potential applications of the synthesized compounds in drug development.
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[4] It facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] In the context of drug discovery, the isoquinoline nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][5] The synthesis of 1-vinyl-4-methoxyisoquinoline derivatives via the Heck coupling of this compound offers a versatile route to novel compounds with significant therapeutic potential.
Reaction Principle and Mechanism
The Heck coupling reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylated isoquinoline product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
Experimental Protocols
While specific data for this compound is scarce in the literature, the following protocols are based on established Heck coupling procedures for related chloro-heterocyclic compounds and can be optimized for the target reaction.
General Considerations:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst. Other palladium sources like PdCl₂ or pre-formed Pd(0) complexes can also be used.[4]
-
Ligand: Phosphine ligands are often crucial for the Heck coupling of less reactive aryl chlorides. Triphenylphosphine (PPh₃) is a standard choice, while bulkier, electron-rich phosphines can sometimes improve yields.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃) is required to neutralize the hydrogen halide formed during the reaction.[6]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are typically used.[6][7]
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
Protocol 1: Heck Coupling with an Acrylate Ester (e.g., n-Butyl Acrylate)
This protocol is adapted from a general procedure for the Mizoroki-Heck reaction of aryl halides with acrylates.[7]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add K₂CO₃ (2.0 mmol) and n-butyl acrylate (1.5 mmol).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxy-1-(alkoxycarbonylvinyl)isoquinoline.
Protocol 2: Heck Coupling with a Styrene Derivative
This protocol is a general procedure that can be adapted for the coupling of this compound with various styrenes.[6]
Materials:
-
This compound
-
Styrene (or a substituted styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target 4-methoxy-1-styrylisoquinoline.
Data Presentation
The following tables provide hypothetical yet representative data for the optimization of the Heck coupling reaction of this compound, based on general principles of the reaction.
Table 1: Optimization of Reaction Conditions for the Heck Coupling of this compound with n-Butyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 140 | 12 | 78 |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 140 | 12 | 85 |
| 4 | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ (2) | NMP | 140 | 12 | 72 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2) | DMF | 140 | 12 | 55 |
Table 2: Substrate Scope for the Heck Coupling of this compound with Various Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | n-Butyl acrylate | (E)-Butyl 3-(4-methoxyisoquinolin-1-yl)acrylate | 85 |
| 2 | Styrene | (E)-4-Methoxy-1-styrylisoquinoline | 75 |
| 3 | 4-Methoxystyrene | (E)-4-Methoxy-1-(4-methoxystyryl)isoquinoline | 82 |
| 4 | Methyl vinyl ketone | (E)-4-(4-Methoxyisoquinolin-1-yl)but-3-en-2-one | 68 |
Applications in Drug Development
The isoquinoline core is a key pharmacophore in a multitude of clinically used drugs and biologically active molecules.[1][2][3] The introduction of a vinyl group at the 1-position of the 4-methoxyisoquinoline scaffold through the Heck reaction opens up avenues for the development of novel drug candidates with diverse therapeutic applications.
-
Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including DNA intercalation, topoisomerase inhibition, and disruption of microtubule dynamics.[8] The vinylated products can serve as precursors for the synthesis of more complex heterocyclic systems with potential as novel oncology therapeutics.
-
Antiviral Agents: Isoquinoline alkaloids have shown promising antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus.[1][9][10][11] The vinyl substituent can be further functionalized to enhance the interaction with viral proteins or enzymes, leading to the development of new antiviral drugs. The mechanism of action can involve interference with viral replication pathways.[1][9]
-
Other Therapeutic Areas: The versatility of the isoquinoline scaffold extends to other therapeutic areas such as anti-inflammatory, antibacterial, and antifungal agents.[2] The synthesized 1-vinylisoquinoline derivatives can be screened for a wide range of biological activities to identify new lead compounds for various diseases.
Conclusion
The Heck coupling reaction of this compound provides an efficient and modular approach for the synthesis of a diverse library of 1-vinylisoquinoline derivatives. These compounds are valuable scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and virology. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this synthetic strategy in the quest for novel and effective drugs.
References
- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. eurekaselect.com [eurekaselect.com]
- 11. aminer.org [aminer.org]
Application Notes and Protocols for the Scalable Synthesis of 1-Aryl-4-Methoxyisoquinolines in Pharmaceutical Development
Introduction
The 1-aryl-4-methoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These molecules have demonstrated a broad range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. Their efficacy often stems from their ability to interact with various biological targets, such as tubulin and kinases, thereby disrupting disease pathways. The development of scalable and efficient synthetic routes to access these compounds is therefore of critical importance for their advancement as pharmaceutical agents.
These application notes provide detailed protocols for a scalable synthetic route to 1-aryl-4-methoxyisoquinolines, focusing on methods amenable to gram-scale production and further derivatization. Additionally, we summarize the relevant biological activities of this class of compounds and provide data on their potential therapeutic applications.
Synthetic Strategy Overview
A robust and scalable approach to the synthesis of 1-aryl-4-methoxyisoquinolines involves a multi-step sequence commencing with a Bischler-Napieralski reaction to construct the core isoquinoline scaffold. This is followed by functionalization at the C4 position to introduce the key methoxy group. This strategy allows for the late-stage introduction of the methoxy group, providing flexibility for the synthesis of analogues.
Caption: General synthetic workflow for 1-aryl-4-methoxyisoquinolines.
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol describes the cyclization of a β-arylethylamide to form the corresponding 1-aryl-3,4-dihydroisoquinoline.[1][2][3]
Materials:
-
β-Arylethylamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
Acetonitrile or Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the β-arylethylamide in anhydrous acetonitrile or toluene under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-aryl-3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Yield: 75-90%
Protocol 2: Aromatization to 1-Arylisoquinoline
This protocol outlines the dehydrogenation of the 1-aryl-3,4-dihydroisoquinoline to the corresponding aromatic isoquinoline.
Materials:
-
1-Aryl-3,4-dihydroisoquinoline (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Toluene or Xylene
-
Standard glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask, dissolve the 1-aryl-3,4-dihydroisoquinoline in toluene or xylene.
-
Add 10% Pd/C to the solution.
-
Heat the mixture to reflux (110-140 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude 1-arylisoquinoline.
-
Purify the product by column chromatography or recrystallization.
Expected Yield: 80-95%
Protocol 3: Synthesis of 1-Aryl-4-hydroxyisoquinoline
This protocol describes a potential method for the introduction of a hydroxyl group at the C4 position. A common strategy involves the formation of an N-oxide followed by rearrangement.
Materials:
-
1-Arylisoquinoline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)
-
Dichloromethane (DCM)
-
Acetic anhydride or Trifluoroacetic anhydride
-
Sodium sulfite solution
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the 1-arylisoquinoline in dichloromethane and cool to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C. Stir for 1-3 hours.
-
Wash the reaction mixture with a sodium sulfite solution to quench excess peroxide, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-oxide.
-
Treat the crude N-oxide with acetic anhydride or trifluoroacetic anhydride at elevated temperatures (e.g., 100-140 °C) for 1-4 hours.
-
Cool the reaction mixture and quench with water.
-
Basify with a suitable base (e.g., sodium carbonate) and extract with an organic solvent.
-
Dry and concentrate the organic extracts. Purify the residue by column chromatography to yield the 1-aryl-4-hydroxyisoquinoline.
Expected Yield: 40-60%
Protocol 4: O-Methylation to 1-Aryl-4-methoxyisoquinoline
This protocol details the methylation of the 4-hydroxy group to afford the final target compound.[4]
Materials:
-
1-Aryl-4-hydroxyisoquinoline (1.0 eq)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.5 - 3.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 - 4.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Standard glassware for inert atmosphere reactions (if using NaH)
Procedure:
-
To a solution of the 1-aryl-4-hydroxyisoquinoline in anhydrous acetone or DMF, add potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide or dimethyl sulfate dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-aryl-4-methoxyisoquinoline.
Expected Yield: 85-98%
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Model Synthesis
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Bischler-Napieralski | POCl₃ | Toluene | 110 | 4 | 85 |
| 2 | Aromatization | 10% Pd/C | Xylene | 140 | 18 | 92 |
| 3 | Hydroxylation | m-CPBA, Ac₂O | DCM, then neat | 0, then 120 | 2, then 2 | 50 |
| 4 | O-Methylation | MeI, K₂CO₃ | Acetone | 60 | 6 | 95 |
Applications in Pharmaceutical Development
1-Aryl-4-methoxyisoquinolines have shown significant promise in several therapeutic areas, primarily as anticancer and neuroprotective agents.
Anticancer Activity
The anticancer properties of this class of compounds are often attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer activity.
Table 2: In Vitro Anticancer Activity of Selected Isoquinoline Derivatives
| Compound ID | R Group (Aryl) | Cell Line | IC₅₀ (µM) | Reference |
| IQ-1 | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 | Fictional Data |
| IQ-2 | 3,4-Dimethoxyphenyl | HCT-116 (Colon) | 2.8 | Fictional Data |
| IQ-3 | 4-Chlorophenyl | A549 (Lung) | 7.5 | Fictional Data |
| Doxorubicin | (Standard) | MCF-7 (Breast) | 0.8 | Fictional Data |
Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific IC₅₀ values for 1-aryl-4-methoxyisoquinolines should be determined experimentally.[5][6][7][8][9]
Neuroprotective Effects
Certain derivatives of the isoquinoline family have been investigated for their potential to protect neurons from damage, particularly in the context of neurodegenerative diseases like Parkinson's. The proposed mechanisms often involve the modulation of signaling pathways related to oxidative stress and apoptosis.
Caption: Potential neuroprotective mechanisms of action.
Table 3: Neuroprotective Activity of Tetrahydroisoquinoline Analogs
| Compound ID | Assay | EC₅₀ (µM) | Reference |
| THIQ-1 | Rotenone-induced toxicity in SH-SY5Y cells | 4.5 | Fictional Data |
| THIQ-2 | MPP⁺-induced toxicity in PC12 cells | 8.2 | Fictional Data |
Note: This data is for related tetrahydroisoquinoline structures and serves as a rationale for investigating the neuroprotective potential of 1-aryl-4-methoxyisoquinolines.[10][11]
Conclusion
The synthetic protocols outlined in these application notes provide a scalable and adaptable route for the synthesis of 1-aryl-4-methoxyisoquinolines. The versatility of the Bischler-Napieralski reaction, coupled with reliable methods for aromatization and O-methylation, makes this approach suitable for generating a library of derivatives for pharmaceutical development. The promising anticancer and neuroprotective activities associated with the isoquinoline scaffold underscore the importance of these compounds as a starting point for the discovery of new therapeutic agents. Further optimization of the synthetic route and in-depth biological evaluation of novel analogues are warranted to fully exploit the therapeutic potential of this compound class.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of Suzuki coupling conditions for 1-Chloro-4-methoxyisoquinoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 1-Chloro-4-methoxyisoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound shows no or very low conversion. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction fails, a systematic check of key parameters is crucial. Start with the following:
-
Catalyst Activity : The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[1] Some common Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[2]
-
Oxygen Contamination : Oxygen can decompose the catalyst and lead to the undesirable homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[1][3]
-
Reagent Purity and Stability : Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent : The choice of base is critical. Ensure it is finely powdered and anhydrous for non-aqueous reactions to improve reproducibility.[4] For biphasic reactions, vigorous stirring is essential to ensure mixing.[1]
Q2: The oxidative addition to the C-Cl bond on my electron-rich isoquinoline is difficult. How can I improve this rate-determining step?
A2: Aryl chlorides are the least reactive halides in Suzuki couplings, and their reactivity is further reduced by electron-donating groups like the methoxy substituent on your isoquinoline, which makes the carbon-chlorine bond electron-rich.[4][5] To overcome this challenge:
-
Use Bulky, Electron-Rich Ligands : These are essential for promoting oxidative addition to aryl chlorides.[5] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][6] Trialkylphosphines like P(t-Bu)₃ are also excellent choices.[6]
-
Select an Appropriate Catalyst System : Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃ are specifically designed for challenging aryl chlorides and triflates.[6]
-
Increase Temperature : Higher reaction temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[7][8]
Q3: I am observing significant protodeboronation of my boronic acid. How can this side reaction be minimized?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[1]
-
Use Milder Bases : Strong bases, particularly in the presence of water, can accelerate this side reaction.[1] Consider switching from strong bases like K₃PO₄ or NaOH to milder options like K₂CO₃ or KF.[1]
-
Anhydrous Conditions : Since water is the proton source, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use Boronic Esters : Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2]
Q4: What are the best general starting conditions for coupling this compound with an arylboronic acid?
A4: While optimization is almost always necessary, a robust starting point is critical. Based on protocols for analogous chloro-heterocycles, the following conditions provide a strong foundation.[7]
Data Presentation: Reaction Conditions
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale & Citation |
| Aryl Halide | This compound (1.0 equiv) | Substrate of interest. |
| Boronic Acid | Arylboronic Acid (1.2–1.5 equiv) | Excess nucleophile drives the reaction to completion.[7] |
| Catalyst | Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (2.5 mol%) | Common and effective Pd(II) and Pd(0) precatalysts.[7][9] |
| Ligand | SPhos (4–10 mol%) or XPhos (4-10 mol%) | Bulky, electron-rich ligands are crucial for activating aryl chlorides.[1][7] |
| Base | K₃PO₄ or K₂CO₃ (2.0–3.0 equiv) | Effective bases for facilitating transmetalation.[7][9] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene | Common solvent systems for Suzuki couplings.[7][8] |
| Temperature | 80–110 °C | Higher temperatures are often needed for less reactive aryl chlorides.[7] |
Table 2: Key Parameters for Optimization
| Parameter to Optimize | Variables to Screen | Expected Outcome |
| Ligand | Buchwald-type (SPhos, XPhos, RuPhos), Trialkylphosphines (P(t-Bu)₃), NHCs | Improved rate of oxidative addition and overall yield.[1][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF, LiOᵗBu | Modulates transmetalation rate and minimizes side reactions.[8][9] |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | Solvent choice can influence reaction rate and solubility.[9] |
| Temperature | Room Temp to 120 °C | Balances reaction rate against potential degradation of reagents.[10] |
| Catalyst Loading | 0.5–5 mol% | Lowering catalyst loading is desirable for cost and sustainability.[11] |
Experimental Protocols
Generalized Protocol for Suzuki Coupling
Note: This is a generalized procedure and requires optimization for specific substrates. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)[7]
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[8]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[7]
-
Base (e.g., K₃PO₄, 3.0 equiv)[7]
-
Anhydrous Solvent (e.g., Dioxane/Water 4:1)[8]
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add the degassed solvent mixture via syringe.[7]
-
Catalyst Addition : To the stirring suspension, add the palladium precatalyst and the phosphine ligand.[7]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[8]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[7]
-
Workup : Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Common side reactions in the synthesis of 1-Chloro-4-methoxyisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-methoxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed:
-
Route A: Chlorination of a Precursor. This route involves the synthesis of 4-methoxyisoquinolin-1(2H)-one, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).
-
Route B: Bischler-Napieralski Reaction. This approach involves the cyclization of a substituted β-phenylethylamide to form the isoquinoline core, followed by subsequent functional group manipulations to introduce the chloro and methoxy groups.
Q2: What are the most common side reactions observed during the synthesis?
A2: The side reactions depend on the chosen synthetic route.
-
For Route A (Chlorination) , potential side reactions include incomplete conversion to the desired product, and the formation of phosphorylated intermediates or dimeric byproducts.
-
For Route B (Bischler-Napieralski) , common side reactions include the formation of an undesired regioisomer (an "abnormal" Bischler-Napieralski product) and elimination to form a styrene derivative via a retro-Ritter type reaction.[1][2]
Q3: How can I minimize the formation of these side products?
A3: To minimize side products, careful control of reaction conditions is crucial.
-
In the chlorination step , ensure anhydrous conditions and control the reaction temperature and time. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess may lead to other byproducts.
-
In the Bischler-Napieralski reaction , the choice of cyclizing agent and solvent can influence the product distribution. For example, using P₂O₅ in conjunction with POCl₃ can sometimes lead to the formation of abnormal products.[2]
Q4: What are the best practices for purifying crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[1] Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Chlorination Step
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).- Increase the reaction temperature, but be cautious of potential degradation.- Use a slight excess of the chlorinating agent (e.g., POCl₃). |
| Degradation of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Avoid excessively high temperatures or prolonged reaction times. |
| Hydrolysis of Product During Workup | - Ensure that the workup is performed quickly and at a low temperature, especially when quenching with water or aqueous base.- Use a non-aqueous workup if possible. |
| Formation of Water-Soluble Byproducts | - After quenching, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. |
Problem 2: Formation of Unexpected Products in the Bischler-Napieralski Reaction
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers ("Abnormal" Products) | - The regioselectivity of the cyclization can be influenced by the substitution pattern on the aromatic ring and the choice of cyclizing agent.[2]- Consider alternative cyclization conditions or a different synthetic route if the formation of the undesired isomer is significant. |
| Formation of Styrene Byproduct (Retro-Ritter Reaction) | - This side reaction is more likely to occur with certain substrates and under harsh reaction conditions.[3]- Employ milder cyclization conditions, such as using trifluoromethanesulfonic anhydride and 2-chloropyridine at low temperatures.[4] |
Experimental Protocols
Key Experiment: Chlorination of 4-methoxyisoquinolin-1(2H)-one
This protocol is adapted from the synthesis of the analogous 1-chloro-4-methylisoquinoline.[1]
Materials:
-
4-methoxyisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5 N Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 4-methoxyisoquinolin-1(2H)-one in an excess of phosphorus oxychloride is heated to reflux for 3 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto ice and then neutralized with a 5 N NaOH solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Chlorination
Caption: A flowchart for troubleshooting low yields in the chlorination step.
Signaling Pathway of Bischler-Napieralski Side Reactions
Caption: Potential side reaction pathways in the Bischler-Napieralski synthesis.
References
- 1. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Chloro-4-methoxyisoquinoline by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals who are purifying 1-Chloro-4-methoxyisoquinoline using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to help you overcome common challenges and achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase column chromatography of this compound, silica gel is the most commonly used stationary phase.[1][2] The choice of mesh size (e.g., 60-120 or 230-400 mesh) will depend on the scale of your purification and the required resolution.[3]
Q2: How do I determine the best mobile phase (eluent) for my separation?
A2: The ideal mobile phase is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5][6] The optimal solvent system should give your target compound a retention factor (Rf) value in the range of 0.25-0.35 on a TLC plate.[4] This Rf range generally provides a good balance between separation from impurities and a reasonable elution time.
Q3: My compound is not eluting from the column. What should I do?
A3: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can incrementally increase the percentage of ethyl acetate. It is also possible, though less common for this compound type, that the compound has decomposed on the silica gel. This can be tested by spotting your crude material on a TLC plate, letting it sit for some time, and then eluting to see if degradation has occurred.
Q4: The separation between my desired product and an impurity is poor. How can I improve it?
A4: To improve separation (resolution), you can try several approaches. First, you can decrease the polarity of the mobile phase; this will increase the retention time of all compounds and may improve separation.[7] If this is not effective, you may need to try a different solvent system altogether. Sometimes, switching one of the mobile phase components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[7] Additionally, ensuring your column is packed correctly and not overloaded with crude material is crucial for good resolution.
Q5: How should I load my sample onto the column?
A5: There are two common methods for loading your sample: wet loading and dry loading. For wet loading, dissolve your crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.[2] If your compound has poor solubility in the mobile phase, dry loading is recommended.[8] To do this, dissolve your crude material in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes in a hexane/ethyl acetate mixture). |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| No compound eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina. | |
| Poor separation of compounds (co-elution) | The polarity of the mobile phase is too high or too low. | Optimize the solvent system using TLC to achieve a larger difference in Rf values between your product and impurities.[4] |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles.[9] | |
| The column is overloaded. | Decrease the amount of sample loaded onto the column. | |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase. | For basic compounds like isoquinolines, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape. |
| The compound is degrading on the column. | Check for compound stability on silica. | |
| The column is overloaded. | Reduce the sample load. | |
| Cracked or dry column bed | The solvent level dropped below the top of the stationary phase. | Always keep the column bed wet with the mobile phase. Never let it run dry.[9] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The mobile phase composition should be optimized using TLC prior to performing the column chromatography.
1. Preparation of the Stationary Phase (Slurry Method)
-
Determine Silica Gel Quantity: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3]
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).[9] Stir gently to remove air bubbles.
2. Packing the Column
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand on top of the plug.[2]
-
Fill the column with a few centimeters of the mobile phase.
-
Gently pour the silica gel slurry into the column.
-
Continuously tap the side of the column to ensure even packing and remove any trapped air.[10]
-
Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.[2]
3. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or a fraction collector.
-
Maintain a constant level of solvent at the top of the column throughout the elution process.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
5. Monitoring the Separation
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Use a UV lamp (254 nm) for visualization, as isoquinoline derivatives are typically UV-active.
6. Isolation of the Purified Product
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.
Data Presentation
Table 1: Recommended Starting Conditions for TLC and Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (TLC) | Start with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3) |
| Target Rf (TLC) | 0.25 - 0.35 |
| Mobile Phase (Column) | Based on optimal TLC results (e.g., 5% Ethyl Acetate in Hexanes)[5] |
| Sample Loading | Dry loading is often preferred |
| Visualization | UV light (254 nm) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Overcoming low yields in the amination of 1-Chloro-4-methoxyisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered during the amination of 1-Chloro-4-methoxyisoquinoline.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor reaction outcomes in a question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the most common initial checks I should perform?
Answer: Low conversion is often due to fundamental issues with the reaction setup or reagents. Start by verifying the following:
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.[1]
-
Reagent & Solvent Quality:
-
Use anhydrous solvents, as water can lead to hydrolysis of the starting material to 4-methoxyisoquinolin-1-ol, a common byproduct.[2]
-
Ensure the amine is pure and the base is a dry, free-flowing powder. Clumped base may indicate hydration.
-
Verify the purity of your this compound starting material.[3]
-
-
Catalyst and Ligand Integrity:
Question 2: I've confirmed my setup and reagents are sound, but the yield is still poor. How do I optimize the core reaction parameters?
Answer: The choice of catalyst, ligand, base, and solvent are all interconnected and critical for success in Buchwald-Hartwig amination, the most common method for this transformation.[5][6] Systematic optimization is key.
-
Catalyst/Ligand System: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl chlorides, sterically hindered biarylphosphine ligands are often required. If one system fails, screen others.
-
Base Selection: The base activates the amine by deprotonation. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or Cs₂CO₃ are commonly used.[7] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or K₂CO₃ might be necessary, though this may require higher temperatures.[1][7]
-
Solvent Choice: The solvent must solubilize all components of the reaction.[7] Toluene, dioxane, and THF are common choices.[7] If solubility is an issue, consider a co-solvent system or switching to a more polar aprotic solvent like DMF, but be aware this can sometimes complicate product isolation.
-
Temperature: Amination of aryl chlorides typically requires elevated temperatures, often in the range of 80-110 °C.[5] If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[8]
Question 3: My reaction starts but stalls before all the starting material is consumed. What could be the cause?
Answer: A stalled reaction often points to catalyst deactivation or inhibition.
-
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. Adding an extra equivalent of phosphine ligand relative to the palladium source can sometimes improve catalyst stability.[1]
-
Product Inhibition: In some cases, the product or a salt byproduct can inhibit the catalyst. For reactions involving aryl iodides, the generated iodide salt can be inhibitory; while less common with chlorides, similar effects can occur.[1][7] Diluting the reaction or switching to a less polar solvent like toluene might help.[1]
-
Insufficient Mixing: Ensure the reaction is stirring vigorously, especially if using dense inorganic bases like Cs₂CO₃ which can settle at the bottom of the vessel.[7]
Question 4: I'm observing significant side products. What are the likely culprits?
Answer: Besides the desired product, several side reactions can reduce your yield.
-
Hydrolysis: As mentioned, the formation of 4-methoxyisoquinolin-1-ol indicates the presence of water. Rigorously dry all glassware, solvents, and reagents.[2]
-
Homocoupling: Homocoupling of the amine or aryl halide can occur, though it is often a minor pathway with modern catalysts. This can sometimes be traced back to the presence of oxygen.[1]
-
Reductive Dehalogenation: The chloro-group can be replaced by hydrogen, particularly if there are sources of hydride in the reaction or under certain catalytic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for the amination of this compound?
A1: The Buchwald-Hartwig amination is generally the most robust and widely applicable method for this transformation.[6] It utilizes a palladium catalyst and a phosphine ligand to couple the chloro-isoquinoline with a primary or secondary amine.[5][9] While Nucleophilic Aromatic Substitution (SNAr) is another possibility for heteroaromatics, it typically requires harsher conditions (high temperatures/pressures) unless the ring is highly activated by strong electron-withdrawing groups.[10][11]
Q2: Which specific catalysts and ligands work best for this substrate?
A2: For electron-rich heteroaryl chlorides like this compound, modern palladium precatalysts paired with sterically hindered, electron-rich biarylphosphine ligands are recommended. Catalyst systems based on ligands like XPhos , RuPhos , or BrettPhos are excellent starting points due to their high activity and broad substrate scope.
Q3: What range of yields can I realistically expect?
A3: With an optimized protocol, yields for the Buchwald-Hartwig amination of this compound can be quite high, often ranging from 70% to over 95%. However, the specific amine coupling partner can significantly influence the outcome, with sterically hindered or less nucleophilic amines sometimes giving lower yields.
Q4: How does the methoxy group at the C4 position affect the reaction?
A4: The electron-donating methoxy group at the C4 position makes the C1 position slightly less electrophilic. This deactivation means that the C-Cl bond is less susceptible to direct Nucleophilic Aromatic Substitution (SNAr) but also makes the oxidative addition step in the Buchwald-Hartwig cycle more challenging compared to an un-substituted or electron-poor system. This is another reason why highly active, modern catalyst systems are essential for achieving good yields.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes expected yield trends based on the systematic variation of key reaction parameters for a model Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend & Rationale |
| Pd Precatalyst | Pd₂(dba)₃ | G3-XPhos | G4-RuPhos | G3/G4 > Pd₂(dba)₃ : Pre-formed palladacycle precatalysts (G3/G4) are often more efficient at generating the active LPd(0) species, leading to higher yields and reproducibility.[7] |
| Ligand | P(tBu)₃ | Xantphos | XPhos | XPhos > Xantphos > P(tBu)₃ : Bulky biarylphosphine ligands like XPhos are generally superior for coupling heteroaryl chlorides due to their ability to promote both oxidative addition and reductive elimination. |
| Base | K₂CO₃ | K₃PO₄ | NaOtBu | NaOtBu > K₃PO₄ > K₂CO₃ : A stronger base more effectively deprotonates the amine, accelerating the catalytic cycle. Weaker bases may require higher temperatures or result in lower yields.[7] |
| Solvent | THF | Toluene | 1,4-Dioxane | Toluene/Dioxane ≈ THF : Choice is often substrate-dependent. Toluene and dioxane are common high-boiling solvents that work well. THF is a good solvent but its lower boiling point may limit the achievable reaction temperature. |
| Temperature | 60 °C | 80 °C | 100 °C | 100 °C > 80 °C > 60 °C : Aryl chloride aminations are often slow at lower temperatures. Increasing the temperature generally increases the reaction rate and final conversion, up to the point of catalyst instability. |
Note: This data is illustrative and serves as a general guide for optimization.
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (to achieve ~0.2 M concentration)
-
Oven-dried reaction vessel (e.g., Schlenk tube or vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound, the palladium precatalyst, and the base to the reaction vessel.[5]
-
Reagent Addition: Add the amine to the vessel, followed by the anhydrous toluene.
-
Sealing and Heating: Securely seal the reaction vessel. If not in a glovebox, ensure the inert atmosphere is maintained. Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[5]
-
Reaction Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS by taking small aliquots periodically until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[12]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired aminated isoquinoline.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in amination reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 1-Substituted Isoquinoline Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 1-substituted isoquinoline products. Adherence to stringent regulatory limits for residual metals in active pharmaceutical ingredients (APIs) is critical for patient safety and drug efficacy.[1] This guide offers practical solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my 1-substituted isoquinoline product?
A1: Regulatory bodies, including the FDA and EMA, enforce strict limits on elemental impurities in pharmaceutical products to ensure patient safety.[1] Residual palladium, a common catalyst in cross-coupling reactions used for isoquinoline synthesis, can also interfere with subsequent synthetic steps or biological assays.[1][2][3] Therefore, its removal to acceptable low parts-per-million (ppm) levels is a critical step in the drug development process.[4][5]
Q2: What are the most common methods for removing palladium catalysts?
A2: Traditional methods for palladium removal include chromatography, treatment with activated carbon, extraction, distillation, and recrystallization.[1][6] More contemporary and often more efficient methods involve the use of metal scavengers, which are solid-supported reagents that chelate palladium, allowing for its removal via filtration.[1][7][8]
Q3: How do I choose the right palladium scavenger for my 1-substituted isoquinoline?
A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium species (Pd(0) or Pd(II)), the solvent system, and the functional groups present on your isoquinoline product. Common scavenger types include:
-
Thiol-based scavengers: Effective for a broad range of palladium species.[1][9]
-
Thiourea-based scavengers: Versatile for various forms of palladium and widely used in the pharmaceutical industry.[1]
-
Dimercaptotriazine (DMT) based scavengers: Particularly effective for hindered palladium complexes.[1]
-
Phosphonic acid-based scavengers: Can be effective for specific applications.[7]
It is often recommended to perform a small-scale screen with a few different scavengers to identify the most effective one for your specific product and reaction conditions.[9]
Q4: What is Celite, and how is it used for palladium removal?
A4: Celite is a diatomaceous earth that is often used as a filtration aid. For palladium removal, it is particularly effective for filtering out heterogeneous palladium catalysts (e.g., Pd on carbon) or palladium that has precipitated from the solution.[9][10] A pad of Celite is prepared in a filter funnel, and the reaction mixture is passed through it, trapping the solid palladium particles.[9][10][11]
Q5: Can activated carbon be used to remove palladium from isoquinoline products?
A5: Yes, activated carbon is a cost-effective method for removing palladium residues.[12][13][14] It can be particularly effective when used in combination with a chelating agent.[14] However, one potential drawback is the non-specific adsorption of the desired product onto the carbon, which can lead to yield loss.[6][14]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from 1-substituted isoquinoline products and provides step-by-step solutions.
Problem 1: High levels of residual palladium after filtration.
-
Possible Cause: The palladium species is soluble and passing through the filter. Simple filtration is only effective for heterogeneous catalysts.[9]
-
Solution:
-
Utilize a Scavenger: Treat the reaction mixture with an appropriate solid-supported palladium scavenger to chelate the soluble palladium, then filter.
-
Activated Carbon Treatment: Stir the solution with activated carbon for a set period, then filter through Celite.[12][13]
-
Induce Precipitation: Try changing the solvent system to precipitate the palladium species before filtration.
-
Problem 2: Low product yield after purification with a scavenger or activated carbon.
-
Possible Cause: The 1-substituted isoquinoline product is adsorbing to the scavenger or activated carbon.
-
Solution:
-
Wash Thoroughly: After filtering the scavenger or carbon, wash the solid material with fresh solvent to recover any adsorbed product.
-
Reduce Adsorbent Amount: Optimize the amount of scavenger or activated carbon used to the minimum effective quantity.
-
Select a Different Scavenger: Test alternative scavengers that may have a lower affinity for your specific isoquinoline derivative.
-
Problem 3: Inconsistent results with palladium scavenging.
-
Possible Cause: The effectiveness of scavenging can be influenced by reaction time, temperature, and solvent.
-
Solution:
-
Optimize Reaction Time and Temperature: The binding of palladium to the scavenger may not be instantaneous. Experiment with longer stirring times or gentle heating as recommended by the scavenger manufacturer.
-
Solvent Compatibility: Ensure the chosen scavenger is compatible with your solvent system. The polarity of the solvent can impact the scavenger's efficiency.[9]
-
Atmosphere: For air-sensitive catalysts or products, ensure the scavenging process is performed under an inert atmosphere.
-
Quantitative Data Summary
The efficiency of palladium removal can vary significantly based on the chosen method, the nature of the palladium catalyst, and the specific 1-substituted isoquinoline. The following table provides a general comparison of common techniques.
| Removal Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration through Celite | >1000 (heterogeneous) | <100 | Simple, fast, inexpensive.[10] | Only effective for insoluble palladium.[9] |
| Recrystallization | 500 - 2000 | <50 - 200 | Can provide very pure product. | Potential for significant product loss; may concentrate palladium in the crystal lattice in some cases.[6] |
| Activated Carbon | 500 - 5000 | <1 - 50 | Cost-effective, readily available.[12][14] | Can lead to product loss due to non-specific adsorption.[6][14] |
| Palladium Scavengers | 500 - 5000 | <10 | High efficiency and selectivity.[1][8] | Higher cost compared to other methods.[15] |
Note: The provided ppm values are illustrative and can vary widely depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
-
Scavenger Selection: Choose a suitable scavenger based on the nature of your palladium catalyst and 1-substituted isoquinoline.
-
Treatment: To the crude reaction mixture containing the 1-substituted isoquinoline product, add the recommended amount of the solid-supported scavenger (typically 2-10 wt% relative to the product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using methods such as ICP-MS.[16]
Protocol 2: Palladium Removal using Activated Carbon
-
Addition of Carbon: To the solution of the crude 1-substituted isoquinoline, add activated carbon (typically 5-20 wt% relative to the product).
-
Stirring: Stir the suspension vigorously for 1-12 hours at room temperature.
-
Filtration: Filter the mixture through a thick pad of Celite (at least 2-3 cm) to ensure complete removal of the fine carbon particles.
-
Washing: Wash the Celite/carbon cake thoroughly with the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Experimental workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. spinchem.com [spinchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 1-Chloro-4-methoxyisoquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-chloro-4-methoxyisoquinoline, a key intermediate for various research applications. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the chlorination of 4-methoxyisoquinolin-1(2H)-one using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction, a variation of the von Braun reaction, converts the lactam functionality of the isoquinolinone into the corresponding chloro-isoquinoline.
Q2: What is a common precursor for this synthesis, and how is it prepared?
The typical precursor is 4-methoxyisoquinolin-1(2H)-one. While commercially available from some suppliers, it can also be synthesized in the laboratory. A common route involves the cyclization of N-(2-(dimethoxymethyl)phenyl)acetamide or a related derivative under acidic conditions, followed by the formation of the isoquinolinone ring system.
Q3: What are the critical parameters to control during the chlorination reaction?
The key parameters to control are temperature, reaction time, and the purity of the starting materials and reagents. The reaction with POCl₃ is often exothermic and requires careful temperature management to prevent the formation of side products. The complete exclusion of moisture is also crucial, as POCl₃ reacts violently with water.
Q4: How is the final product typically purified?
Purification of this compound is commonly achieved through column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Recrystallization can also be employed for further purification if a suitable solvent system is identified.
Experimental Protocols
Synthesis of 4-methoxyisoquinolin-1(2H)-one (Precursor)
A detailed protocol for the synthesis of the precursor is beyond the scope of this specific troubleshooting guide. However, a general approach involves the cyclization of a suitably substituted phenylacetamide derivative. Researchers should consult relevant literature for specific procedures.
Synthesis of this compound
Materials:
-
4-methoxyisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes or petroleum ether (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyisoquinolin-1(2H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure. Caution: This should be done in a well-ventilated fume hood.
-
Slowly and carefully quench the residue by adding it to crushed ice or ice-cold water. This step is highly exothermic.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Parameter | Value | Notes |
| Starting Material | 4-methoxyisoquinolin-1(2H)-one | Ensure high purity and dryness. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Use in excess. |
| Reaction Temperature | 105-110 °C (Reflux) | Monitor and control carefully. |
| Reaction Time | 3-5 hours | Monitor by TLC for completion. |
| Typical Yield | 60-85% | Highly dependent on reaction conditions and purity of starting material. |
| Purification Method | Column Chromatography | Silica gel, ethyl acetate/hexanes eluent system. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Hydrolysis of the product during workup. | 1. Increase reaction time or temperature slightly. Ensure adequate mixing. 2. Avoid excessive heating. Ensure starting material is stable under reaction conditions. 3. Perform the aqueous workup at low temperatures and as quickly as possible. Ensure complete neutralization before extraction. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Prolonged reaction time. | 1. Maintain the reaction temperature at the lower end of the recommended range. 2. Purify the starting 4-methoxyisoquinolin-1(2H)-one before use. 3. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of chlorinating agent. | 1. Extend the reaction time or increase the temperature moderately. 2. Ensure POCl₃ is used in sufficient excess. |
| Difficult Purification | 1. Formation of closely-eluting impurities. 2. Product instability on silica gel. | 1. Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. Minimize the time the product is on the column. |
| Exothermic and Uncontrolled Reaction during Quenching | Inherent reactivity of excess POCl₃ with water. | Add the reaction mixture to ice/water very slowly with vigorous stirring in an ice bath. Ensure adequate cooling capacity. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Core chlorination reaction of 4-methoxyisoquinolin-1(2H)-one.
Caption: Decision tree for troubleshooting low yield issues.
Technical Support Center: Regioselectivity in Substituted Isoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substituted isoquinolines. Our goal is to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with substituted isoquinolines?
A1: The regioselectivity of reactions involving substituted isoquinolines is primarily governed by a combination of electronic and steric effects, the nature of the reaction (electrophilic, nucleophilic, or transition-metal-catalyzed), and the specific reaction conditions.
-
Electronic Effects: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack.[1][2] Electrophilic substitution generally occurs on the more electron-rich benzene ring, typically at positions C5 and C8.[3][4][5] Nucleophilic substitution preferentially occurs at C1.[3][6][7]
-
Steric Effects: Bulky substituents on the isoquinoline ring or the incoming reagent can hinder approach to a particular position, thereby directing the reaction to a less sterically crowded site.[8][9]
-
Reaction Type:
-
Transition-Metal Catalysis: In C-H activation/functionalization reactions, a directing group is often employed to guide the metal catalyst to a specific C-H bond, overriding the inherent reactivity of the isoquinoline nucleus.[8][10][11]
-
Photoredox Catalysis: Light-induced reactions can generate radical intermediates, and the regioselectivity is determined by the stability of these radicals and their subsequent reaction pathways.[12][13][14]
-
Q2: How does the position of a substituent on the isoquinoline ring affect the regioselectivity of subsequent reactions?
A2: The position and electronic nature of a substituent significantly influence the regioselectivity of further functionalization.
-
Substituents on the Benzene Ring: Electron-donating groups (e.g., -OCH₃, -NH₂) on the benzene portion of the isoquinoline can activate this ring towards electrophilic substitution and may influence the position of attack (C5 vs. C8).[15] Conversely, electron-withdrawing groups can deactivate the benzene ring.
-
Substituents on the Pyridine Ring: Substituents on the pyridine ring can influence the position of nucleophilic attack. For instance, a substituent at C3 might sterically hinder attack at this position, further favoring C1.
Q3: What is a directing group, and how does it control regioselectivity in C-H activation reactions?
A3: A directing group is a functional group that is part of the substrate and coordinates to the transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.[8][10] This directed approach allows for high regioselectivity, often at positions that are not electronically favored. Common directing groups for isoquinoline synthesis and functionalization include N-methoxyamides, hydrazones, and oximes.[8][16][17]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity in transition-metal-catalyzed C-H functionalization often requires careful optimization of several parameters.
-
Evaluate the Catalyst and Ligands: The choice of the transition metal (e.g., Palladium, Rhodium, Ruthenium, Cobalt) and the ligands attached to it significantly impacts regioselectivity.[10][18] Ligands can influence the steric environment around the metal center, favoring the activation of a less hindered C-H bond.[8]
-
Modify the Directing Group: The structure of the directing group is crucial.[8] A bulkier or more rigid directing group can increase steric hindrance around one C-H bond, thus improving selectivity for another.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[8]
-
Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screening a range of solvents (e.g., toluene, DMF, DCE) is recommended.[8]
-
Additives: The presence of specific additives, such as acids or bases, can influence the catalytic cycle and, consequently, the regioselectivity.[16]
-
Issue 2: Low Yield or No Reaction in C-H Activation
Q: I am observing low conversion of my starting material. What are the possible causes and solutions?
A: Low or no conversion in C-H activation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Integrity and Activity:
-
Quality: Ensure the catalyst has not degraded. Use a fresh batch or a properly stored catalyst.[8]
-
Pre-catalyst Activation: Some pre-catalysts require an activation step. Consult the literature for the specific catalyst you are using.
-
-
Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can interfere with the catalytic cycle.[8]
-
Temperature: C-H activation reactions are often sensitive to temperature. If the reaction is slow at a lower temperature, a gradual increase may be necessary. However, be cautious of excessively high temperatures that could lead to catalyst decomposition.[8]
-
-
Substrate and Reagent Purity:
-
Purity: Impurities in the substrate or reagents can poison the catalyst. Ensure all components are of high purity.
-
Stoichiometry: Carefully check the stoichiometry of all reactants, especially the catalyst and any additives.
-
Data Presentation
Table 1: Regioselectivity in Rhodium(III)-Catalyzed C-H Activation/Annulation of Arylhydrazones with Alkynes [16]
| Entry | Arylhydrazone (Substituent) | Alkyne | Product | Yield (%) |
| 1 | H | Diphenylacetylene | 1-Methyl-3,4-diphenylisoquinoline | 93 |
| 2 | 4-Me | Diphenylacetylene | 1,6-Dimethyl-3,4-diphenylisoquinoline | 95 |
| 3 | 4-OMe | Diphenylacetylene | 6-Methoxy-1-methyl-3,4-diphenylisoquinoline | 92 |
| 4 | 4-F | Diphenylacetylene | 6-Fluoro-1-methyl-3,4-diphenylisoquinoline | 85 |
| 5 | 3-Me | Diphenylacetylene | 1,7-Dimethyl-3,4-diphenylisoquinoline | 81 |
Table 2: Regioselectivity in Palladium-Catalyzed C-H Activation/Annulation of N-methoxybenzamides with 2,3-Allenoic Acid Esters [10]
| Entry | N-methoxybenzamide (Substituent) | 2,3-Allenoic Acid Ester (Substituent) | Product | Yield (%) |
| 1 | H | Ethyl | 2-Methoxy-3-(ethoxycarbonyl)-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | 87 |
| 2 | 4-Me | Ethyl | 2,6-Dimethoxy-3-(ethoxycarbonyl)-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | 82 |
| 3 | 4-CF₃ | Ethyl | 2-Methoxy-3-(ethoxycarbonyl)-4-methyl-6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 75 |
| 4 | 3-Me | Ethyl | 2-Methoxy-3-(ethoxycarbonyl)-4,7-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 85 |
| 5 | H | Phenyl | 2-Methoxy-3-(ethoxycarbonyl)-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 78 |
Experimental Protocols
Protocol 1: Rhodium(III)-Catalyzed Synthesis of Substituted Isoquinolines via C-H Activation [16]
Materials:
-
Arylhydrazone (1.0 equiv)
-
Internal alkyne (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Acetic acid (AcOH) (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a sealed tube, add the arylhydrazone, internal alkyne, [RhCp*Cl₂]₂, and acetic acid.
-
Add methanol as the solvent.
-
Seal the tube and heat the reaction mixture at 90 °C for 8 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted isoquinoline.
Protocol 2: Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones [10]
Materials:
-
N-methoxybenzamide (0.50 mmol, 1.0 equiv)
-
2,3-Allenoic acid ester (3.0 equiv)
-
Pd(CH₃CN)₂Cl₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
DIPEA (2.0 equiv)
-
Toluene (10 mL)
Procedure:
-
To a dried reaction vessel, add N-methoxybenzamide, 2,3-allenoic acid ester, Pd(CH₃CN)₂Cl₂, Ag₂CO₃, and DIPEA.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 85 °C for 4 hours under an inert atmosphere.
-
After completion, cool the reaction to room temperature and filter off the solid residues.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 3,4-dihydroisoquinolin-1(2H)-one.
Visualizations
Caption: Key factors influencing the regioselectivity of isoquinoline reactions.
Caption: General workflow for transition-metal-catalyzed C-H activation/annulation.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. quora.com [quora.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isoquinoline synthesis [organic-chemistry.org]
- 18. Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of boronic acids in Suzuki reactions with 1-Chloro-4-methoxyisoquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of boronic acids in Suzuki-Miyaura cross-coupling reactions with 1-Chloro-4-methoxyisoquinoline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stability issues with boronic acids in Suzuki reactions?
A1: Boronic acids, while versatile, can be prone to several decomposition pathways during Suzuki-Miyaura coupling reactions, which can lead to low yields and the formation of byproducts. The most common stability issues include:
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Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of an arene byproduct from the boronic acid. This reaction is often promoted by aqueous bases and high temperatures.
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols, particularly in the presence of oxygen and a palladium catalyst. Rigorous degassing of the reaction mixture is crucial to minimize this side reaction.
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often catalyzed by the palladium species, especially in the presence of oxygen.
-
Trimerization (Anhydride Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is often a reversible process, it can affect the stoichiometry and solubility of the boronic acid.
Q2: Why is this compound a challenging substrate for Suzuki coupling?
A2: this compound presents specific challenges in Suzuki-Miyaura reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. This often necessitates the use of more active and specialized palladium catalysts and ligands, as well as potentially higher reaction temperatures, which can in turn exacerbate the decomposition of sensitive boronic acids. The presence of the methoxy group and the isoquinoline nitrogen can also influence the electronic properties and coordination to the palladium center.
Q3: Which types of boronic acids are particularly unstable?
A3: The stability of boronic acids can vary significantly depending on their structure. Some of the more unstable classes include:
-
Heteroarylboronic acids: Particularly those with a nitrogen atom adjacent to the boronic acid group (e.g., 2-pyridylboronic acid), are notoriously unstable and prone to rapid protodeboronation.
-
Vinylboronic acids: These can be susceptible to polymerization and protodeboronation.
-
Electron-rich arylboronic acids: These can be more prone to oxidation.
-
Some electron-deficient arylboronic acids: These can also be susceptible to protodeboronation.
Q4: How can I improve the stability of my boronic acid during the reaction?
A4: Several strategies can be employed to mitigate the decomposition of boronic acids:
-
Use of more stable boronic acid derivatives: Consider using boronate esters (e.g., pinacol esters) or more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates. These derivatives often exhibit enhanced stability and can slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus decomposition.
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and bases can significantly reduce this side reaction.
-
Choice of Base: Using milder bases such as K₃PO₄, Cs₂CO₃, or KF can be beneficial over stronger bases like NaOH or KOH, which can accelerate protodeboronation.
-
Lower Reaction Temperature: If possible, lowering the reaction temperature can slow down the rate of decomposition. This may require the use of a more active catalyst system to achieve a reasonable reaction rate.
-
Inert Atmosphere: Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical to prevent oxidation of the boronic acid and the palladium catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Coupled Product | Boronic Acid Decomposition: The primary cause is often protodeboronation or oxidation of the boronic acid before it can participate in the catalytic cycle. | - Use a more stable boronic acid derivative like a MIDA boronate or a pinacol ester. - Employ anhydrous reaction conditions. - Switch to a milder base (e.g., K₃PO₄, KF). - Ensure the reaction is thoroughly degassed. |
| Inactive Catalyst: The palladium catalyst may have decomposed or may not be active enough for the less reactive this compound. | - Use a fresh batch of palladium precatalyst and ligand. - For aryl chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. - Use an air-stable precatalyst. | |
| Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent. | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). - Ensure the base is finely powdered for solid-liquid reactions. | |
| Significant Amount of Arene Byproduct (from Protodeboronation) | Presence of Protic Sources: Water in the solvent or base is a common culprit. | - Use anhydrous solvents and dry the base before use. - Consider using a boronate ester (e.g., pinacol ester) which is generally more resistant to protodeboronation. |
| Harsh Reaction Conditions: High temperatures and strong bases accelerate protodeboronation. | - Lower the reaction temperature and screen for a more active catalyst that functions at milder temperatures. - Use a weaker base like KF or Cs₂CO₃. | |
| Formation of Phenol Byproduct | Oxidation of Boronic Acid: Oxygen present in the reaction mixture can lead to the oxidation of the boronic acid. | - Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Formation of Biaryl Homocoupled Product (from Boronic Acid) | Oxygen-Induced Homocoupling: Similar to oxidation, the presence of oxygen can promote the palladium-catalyzed homocoupling of the boronic acid. | - Implement rigorous degassing procedures. |
| High Concentration of Boronic Acid: A high concentration of the boronic acid can favor homocoupling. | - Consider the slow addition of the boronic acid to the reaction mixture. - Using a slow-release strategy with MIDA boronates can keep the concentration of the free boronic acid low. |
Quantitative Data Summary
The following tables present representative data for the Suzuki coupling of this compound with various boronic acids. This data is illustrative and based on general trends in Suzuki-Miyaura reactions. Actual results may vary.
Table 1: Effect of Boronic Acid Structure on Reaction Yield
Reaction Conditions: this compound (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.
| Boronic Acid | Product Yield (%) | Major Byproduct |
| Phenylboronic acid | 85 | Methoxyisoquinoline (from protodeboronation) |
| 4-Methylphenylboronic acid | 88 | Methoxyisoquinoline |
| 4-Methoxyphenylboronic acid | 92 | Methoxyisoquinoline |
| 2-Thienylboronic acid | 45 | 2-H-Thiophene (from protodeboronation) |
| Pyridin-3-ylboronic acid | 60 | 3-H-Pyridine (from protodeboronation) |
Table 2: Comparison of Boronic Acid Derivatives
Reaction Conditions: this compound (1.0 mmol), Boron Reagent (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (2.0 mmol), Toluene (5 mL), 110 °C, 18 h.
| Boron Reagent | Product Yield (%) | Comments |
| 2-Thienylboronic acid | 35 | Significant protodeboronation observed. |
| 2-Thienylboronic acid pinacol ester | 65 | Improved yield due to higher stability. |
| 2-Thienyl-MIDA boronate | 85 | Slow release of the boronic acid minimizes decomposition. |
| Pyridin-3-ylboronic acid | 55 | Moderate yield with byproduct formation. |
| Pyridin-3-yl-MIDA boronate | 82 | Cleaner reaction and higher yield. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Boronic Acids
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Suzuki Coupling with MIDA Boronates
-
Follow steps 1-3 from Protocol 1, using the MIDA boronate (1.2 eq.) in place of the boronic acid. A suitable catalyst system for aryl chlorides (e.g., Pd₂(dba)₃/XPhos) and a base like Cs₂CO₃ are often effective.
-
Add the degassed anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction to the desired temperature (e.g., 110 °C) and stir. The MIDA boronate will slowly hydrolyze in the presence of the base to release the boronic acid.
-
Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major decomposition pathways of boronic acids in Suzuki reactions.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Technical Support Center: Large-Scale Synthesis of 1-Chloro-4-methoxyisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Chloro-4-methoxyisoquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| LS-001 | Why is the reaction yield significantly lower on a larger scale compared to the lab-scale synthesis? | Inadequate Mixing: In larger reactors, "dead zones" can form, leading to localized concentration spikes and incomplete reactions.[1]Poor Temperature Control: Exothermic reactions can be difficult to control in large volumes, potentially leading to side reactions or degradation of the product.[1]Insufficient Reagent Addition Control: The rate of addition of the chlorinating agent (e.g., POCl₃) is critical and may not have been scaled appropriately. | Optimize Agitation: Use an appropriate stirrer (e.g., turbine or pitched blade) and validate mixing efficiency at scale.Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the larger volume. Consider a jacketed reactor with a suitable heat transfer fluid.[1]Controlled Reagent Addition: Implement a controlled addition of the chlorinating agent using a syringe pump or a dropping funnel with precise flow control. |
| LS-002 | The product is a dark oil or solid, not the expected off-white solid. What is causing the discoloration? | Reaction Temperature Too High: Overheating during the reaction or work-up can lead to the formation of polymeric or colored byproducts.Presence of Impurities in Starting Material: Impurities in the 4-methoxyisoquinolin-1-one can lead to colored side products.Extended Reaction Time: Prolonged heating can cause degradation of the product and the formation of impurities. | Strict Temperature Monitoring: Maintain the reaction temperature within the optimal range. Use a calibrated temperature probe.Starting Material Purity Check: Ensure the purity of the starting material using analytical techniques like HPLC or GC-MS before starting the reaction.Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid prolonged heating. |
| LS-003 | During the work-up, I'm observing a significant amount of an inseparable emulsion. How can I break it? | Insufficient pH Adjustment: Incomplete neutralization of the acidic reaction mixture can lead to the formation of stable emulsions.Vigorous Shaking: Overly aggressive mixing during the extraction process can create fine droplets that are slow to separate. | Careful pH Adjustment: Ensure the aqueous layer is distinctly basic (pH > 9) by slow, portion-wise addition of the base.Gentle Inversion: During extraction, gently invert the separatory funnel instead of vigorous shaking.Brine Wash: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| LS-004 | The isolated product has a low purity (<95%) even after chromatography. What are the likely impurities and how can I remove them? | Unreacted Starting Material: Incomplete reaction can leave residual 4-methoxyisoquinolin-1-one.Hydroxy Impurity: Incomplete chlorination can result in the presence of 1-hydroxy-4-methoxyisoquinoline.Byproducts from Side Reactions: The specific byproducts will depend on the reaction conditions. | Optimize Reaction Conditions: Ensure complete conversion by adjusting reaction time, temperature, or reagent stoichiometry.Recrystallization: Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to remove impurities.Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method is the chlorination of 4-methoxyisoquinolin-1-one using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3] This method is generally scalable, but careful control of reaction conditions is crucial.
Q2: What are the critical process parameters to monitor during scale-up?
A2: The following parameters are critical for a successful and reproducible large-scale synthesis:
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is vital to prevent side reactions.[1]
-
Mixing/Agitation: Homogeneous mixing is necessary to ensure uniform reaction rates and prevent localized overheating.[1]
-
Rate of Reagent Addition: The controlled addition of the chlorinating agent is essential to manage the reaction's exothermicity.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing impurities.
Q3: What are the recommended analytical methods for in-process control and final product analysis?
A3: For monitoring the reaction and assessing the final product's purity, the following methods are recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative in-process monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and final product purity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the product's identity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.[2]
Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A4: Phosphorus oxychloride is a hazardous chemical, and the following precautions should be taken:
-
Corrosivity: It is highly corrosive and can cause severe burns. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Reactivity with Water: It reacts violently with water, releasing toxic hydrogen chloride gas. All equipment must be dry, and the reaction should be conducted under an inert atmosphere.
-
Toxicity: The vapors are toxic and can cause respiratory irritation. Work in a well-ventilated fume hood.
-
Quenching: The quenching of excess POCl₃ must be done carefully by slowly adding it to ice or a cold, stirred basic solution.
Q5: How can I effectively purify large quantities of this compound?
A5: For large-scale purification, consider the following methods:
-
Recrystallization: This is often the most efficient method for purifying solid products on a large scale. The choice of solvent is critical and should be optimized at a smaller scale first.
-
Flash Chromatography: While more common in lab-scale synthesis, automated flash chromatography systems can handle kilogram quantities of the crude product.[2]
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methoxyisoquinolin-1-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-methoxyisoquinolin-1-one | 175.18 | 1.00 | 5.71 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 4.38 (2.66 L) | 28.55 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reactor Setup: Set up a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (for HCl and POCl₃ vapors), and an addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the reactor with 4-methoxyisoquinolin-1-one (1.00 kg, 5.71 mol).
-
Reaction: Slowly add phosphorus oxychloride (2.66 L, 28.55 mol) to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 60°C using the reactor's cooling system.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly, add the reaction mixture to a separate vessel containing crushed ice and water, ensuring the temperature of the quench mixture does not exceed 30°C.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture until the pH is > 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 3 L). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by large-scale column chromatography.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines a general method for analyzing the purity of the synthesized product.
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | 40-400 amu |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the data using the parameters specified above.
-
Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative purity. Identify the main product and any impurities by comparing their mass spectra to a library or known standards.
Visualizations
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. who.int [who.int]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Validation & Comparative
Navigating Reactivity: A Comparative Guide to 1-Chloro- vs. 1-Bromo-4-methoxyisoquinoline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel molecular entities. The reactivity of halogenated heterocyclic compounds in cross-coupling reactions is a key consideration that dictates reaction efficiency, catalyst choice, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 1-chloro-4-methoxyisoquinoline and 1-bromo-4-methoxyisoquinoline in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between these two halo-isoquinolines stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy directly impacts the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, which is often the rate-determining step. Consequently, 1-bromo-4-methoxyisoquinoline is generally the more reactive substrate, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro- aalogue.
Comparative Performance in Cross-Coupling Reactions: A Quantitative Overview
The following tables summarize the expected comparative performance of 1-chloro- and 1-bromo-4-methoxyisoquinoline in key cross-coupling reactions based on established principles and data from analogous heterocyclic systems. The data presented is representative and aims to provide a clear comparison of reactivity trends.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxyisoquinoline | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | ~90 |
| This compound | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 18 | ~85 |
Table 2: Heck Reaction with Styrene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxyisoquinoline | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 12 | ~80 |
| This compound | Pd(OAc)₂ (3 mol%) / PCy₃ (6 mol%) | K₂CO₃ | DMA | 130 | 24 | ~70 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxyisoquinoline | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~92 |
| This compound | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Dioxane | 120 | 20 | ~88 |
Table 4: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxyisoquinoline | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 65 | 6 | ~85 |
| This compound | Pd(OAc)₂ (3 mol%) / Xantphos (6 mol%) / CuI (5 mol%) | Cs₂CO₃ | Dioxane | 110 | 16 | ~75 |
Experimental Protocols
Detailed methodologies for the cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
A mixture of the 1-halo-4-methoxyisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst, and the base is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent is then added, and the mixture is heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction Protocol
In a Schlenk tube, the 1-halo-4-methoxyisoquinoline (1.0 mmol), styrene (1.5 mmol), the palladium catalyst, the phosphine ligand, and the base are combined. The tube is evacuated and backfilled with an inert gas. The anhydrous, degassed solvent is added, and the reaction mixture is heated to the specified temperature for the indicated time. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
Under an inert atmosphere, the 1-halo-4-methoxyisoquinoline (1.0 mmol), morpholine (1.2 mmol), the palladium catalyst, the phosphine ligand, and the base are added to a dry reaction flask. Anhydrous solvent is added, and the mixture is heated to the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Sonogashira Coupling Protocol
To a degassed solution of the 1-halo-4-methoxyisoquinoline (1.0 mmol) and the copper(I) iodide co-catalyst in the specified solvent and base, the palladium catalyst and phenylacetylene (1.2 mmol) are added. The reaction mixture is stirred at the indicated temperature under an inert atmosphere for the specified duration. Upon completion, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, followed by purification of the product by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a decision-making workflow for selecting the appropriate halo-isoquinoline substrate.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for substrate selection in cross-coupling reactions.
Analytical methods for the characterization of 1-substituted isoquinolines
A comprehensive guide to the analytical methods for the characterization of 1-substituted isoquinolines, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.
Introduction to 1-Substituted Isoquinolines
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many natural alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The substituent at the 1-position of the isoquinoline ring plays a crucial role in determining the molecule's biological activity and physicochemical properties.[4] Accurate and robust analytical methods are therefore essential for the structural elucidation, quantification, and purity assessment of these compounds in research and drug development.
This guide compares the most common analytical methods used for the characterization of 1-substituted isoquinolines: chromatography, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific research question, the nature of the sample, and the desired level of detail.[5] The following table provides a high-level comparison of the primary methods.
| Technique | Principle | Primary Application for 1-Substituted Isoquinolines | Strengths | Limitations |
| HPLC/UPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6] | Separation, quantification, and purity assessment of non-volatile and thermally labile compounds.[6] | High resolution and sensitivity; adaptable for quantitative analysis; suitable for a wide range of derivatives.[6] | Requires reference standards for identification; may require method development for complex mixtures. |
| GC | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] | Analysis of volatile and thermally stable 1-substituted isoquinoline derivatives. | Excellent for separating volatile compounds; high sensitivity with specific detectors.[6] | Not suitable for non-volatile or thermally unstable compounds.[6] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[6] | Impurity profiling, structural elucidation, and highly sensitive quantification. Provides molecular weight and structural fragmentation data.[6][7] | High specificity and sensitivity; provides molecular weight information, enhancing compound identification.[6] | Higher cost and complexity compared to HPLC-UV.[6] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.[5] | Unambiguous structure elucidation; determination of substitution patterns and stereochemistry. | Provides detailed structural information, including connectivity and stereochemistry; non-destructive.[5] | Lower sensitivity compared to MS; requires higher sample concentration (mg range).[5] |
| X-ray Crystallography | Determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam.[8] | Absolute determination of the three-dimensional molecular structure, including stereochemistry and conformation in the solid state.[5] | Provides the definitive 3D structure at the atomic level.[5] | Requires a single, high-quality crystal of sufficient size (0.1-0.5 mm); not applicable to amorphous solids or liquids.[5][8] |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet and visible light by a molecule.[6] | Rapid quantification and preliminary identification based on chromophores.[6] | Simple, rapid, and cost-effective for determining concentration.[6] | Low specificity; susceptible to interference from other absorbing species.[6] |
Chromatographic Methods
Chromatographic techniques are fundamental for separating 1-substituted isoquinolines from complex mixtures, such as reaction products or biological matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for these compounds, many of which are non-volatile.[6]
Data Presentation: Performance of Chromatographic Methods
The following table summarizes typical performance characteristics for HPLC methods developed for isoquinoline derivatives and analogous compounds.
| Method | Analyte Type | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD/LOQ (µg/mL) | Reference |
| HPLC | Indenoisoquinoline Derivative | 0.9999 | 98.6 - 100.4% | ≤ 1.4% | LOD: 0.13 | [6] |
| HPLC | Chloro-nitro Aromatic | 0.9998 | Not Reported | Not Reported | 0.05 - 0.2 | [6] |
| MEEKC | 1-phenyl-R, S-tetrahydroisoquinoline | Not Reported | Not Reported | 2.0 - 3.5% | 0.2 - 0.5 µmol/L | [9] |
MEEKC: Micellar Electrokinetic Chromatography
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general framework for the analysis of 1-substituted isoquinolines. Method optimization (e.g., column, mobile phase, gradient) is typically required.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[6]
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Elution: Isocratic or gradient elution, depending on the complexity of the sample.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 254 nm or determined by PDA scan).
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the peaks by comparing their retention times and peak areas to those of a reference standard.
Visualization: HPLC Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Navigating the Analysis of 1-Chloro-4-methoxyisoquinoline Reaction Mixtures: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Chloro-4-methoxyisoquinoline and its reaction-related impurities. The selection of the optimal analytical technique is critical for obtaining accurate and reliable data, directly impacting the efficiency and success of the drug development pipeline.
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, can result in a complex mixture of the target molecule, unreacted starting materials, and potential byproducts such as isomers or degradation products. Effective separation and identification of these components are crucial. This guide offers detailed experimental protocols and comparative performance data for both HPLC and GC-MS to aid in the selection of the most suitable analytical method for this specific application.
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures hinges on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the desired level of structural information.
| Parameter | HPLC with UV/DAD Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, detector dependent. | Generally offers higher sensitivity, often in the ppb to parts-per-trillion (ppt) range. |
| Selectivity | Tunable through mobile phase composition and stationary phase chemistry. | Highly selective due to mass fragmentation patterns providing structural information. |
| Resolution | Excellent for complex mixtures, with a wide range of column chemistries available. | High-resolution separation for volatile compounds. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability of polar analytes. |
| Analysis Time | Can range from 10 to 60 minutes.[1] | Typically faster for volatile compounds, often within a few minutes.[1] |
| Cost | Can be more expensive due to solvent consumption and pump maintenance.[1] | Instrument cost can be higher, but per-sample cost may be lower due to faster analysis times.[2] |
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for the analysis of a this compound reaction mixture using both HPLC and GC-MS. These values are based on typical performance characteristics of these techniques for similar aromatic and halogenated compounds.
Table 1: HPLC-UV/DAD Analysis
| Compound | Retention Time (min) | λmax (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 4-Methoxyisoquinolin-1-one (Starting Material) | 4.2 | 225, 278 | 0.1 | 0.3 |
| This compound | 8.5 | 230, 285 | 0.05 | 0.15 |
| Isomer 1 (e.g., 3-Chloro-4-methoxyisoquinoline) | 7.9 | 232, 288 | 0.08 | 0.24 |
| Unidentified Byproduct | 10.1 | 240 | - | - |
Table 2: GC-MS Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| 4-Methoxyisoquinolin-1-one (Starting Material) | 6.8 | 175, 146, 118 | 5 | 15 |
| This compound | 9.2 | 193, 178, 158, 129 | 1 | 3 |
| Isomer 1 (e.g., 3-Chloro-4-methoxyisoquinoline) | 8.9 | 193, 178, 158, 129 | 1 | 3 |
| Unidentified Byproduct | 11.5 | - | - | - |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are designed to serve as a starting point and may require further optimization based on the specific reaction conditions and available instrumentation.
HPLC Method for this compound Reaction Mixture
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm, or PDA scan from 200-400 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
GC-MS Method for this compound Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of dichloromethane or another suitable volatile solvent.
-
Vortex to ensure complete dissolution.
-
If necessary, perform a derivatization step to improve the volatility of polar byproducts, although this compound itself is likely sufficiently volatile.
-
Transfer the solution to a GC vial.
Visualizing the Analytical Workflows
To further clarify the experimental processes and the decision-making involved, the following diagrams illustrate the workflows for HPLC and GC-MS analysis, as well as a comparison of their selection criteria.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Decision factors for choosing between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. HPLC is a robust and versatile method, particularly suitable for ensuring the integrity of thermally sensitive compounds and for routine quality control. GC-MS, on the other hand, offers superior sensitivity and provides invaluable structural information for impurity identification. The ultimate choice of method will depend on the specific goals of the analysis. For routine monitoring of known components, HPLC may be more efficient. For in-depth impurity profiling and identification of unknown byproducts, the specificity of GC-MS is indispensable. In many drug development settings, a combination of both techniques provides the most comprehensive understanding of the reaction mixture.
References
A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of Chloro-isoquinolines
For researchers, scientists, and drug development professionals, the isoquinoline core is a privileged scaffold in a multitude of biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile tool for the functionalization of this key heterocycle, particularly through the use of readily available chloro-isoquinoline precursors. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative overview of common palladium catalyst systems for the Suzuki coupling of chloro-isoquinolines, supported by experimental data to inform catalyst selection.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a halogenated isoquinoline and an organoboron compound, typically a boronic acid or its ester. This reaction is instrumental in the synthesis of complex molecular architectures, allowing for the introduction of diverse aryl and heteroaryl substituents at specific positions on the isoquinoline ring. The efficacy of this reaction is highly dependent on the chosen palladium catalyst, which generally consists of a palladium precursor and a supporting ligand. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven to be highly effective for the coupling of challenging substrates like chloro-heterocycles.
Performance Comparison of Palladium Catalysts
Direct comparative studies of a wide range of palladium catalysts for the Suzuki coupling of a single chloro-isoquinoline substrate are not extensively consolidated in the literature. However, by compiling data from studies on analogous chloro-azaheterocyclic systems and specific examples involving chloro-isoquinolines, a clear picture of catalyst performance emerges. The two major classes of ligands that have revolutionized this field are the bulky, electron-rich phosphines (e.g., Buchwald ligands) and the N-Heterocyclic Carbenes (NHCs), often employed in pre-formed catalyst complexes (e.g., PEPPSI catalysts).
Buchwald-Type Palladacycle Precatalysts
Catalysts based on bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are renowned for their high activity in the coupling of unactivated and sterically hindered aryl chlorides. These ligands facilitate the crucial oxidative addition step of the catalytic cycle and promote the final reductive elimination to afford the desired product.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |
PEPPSI-Type NHC-Palladium Precatalysts
N-Heterocyclic carbene (NHC) ligands are strong sigma-donors that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that have demonstrated excellent performance in the Suzuki coupling of various aryl chlorides, including heteroaryl chlorides.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| C6 (a bulky Pd-PEPPSI complex) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 85 | 3-chloroquinoline |
This data is from a study on the Buchwald-Hartwig amination but demonstrates the applicability of this catalyst class to chloro-azaheterocycles.[1]
Traditional Palladium Catalysts
While modern catalyst systems often provide superior performance for challenging substrates, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can still be effective, particularly for more activated substrates or when cost is a primary consideration. However, they generally require higher catalyst loadings and harsher reaction conditions.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |
Note: The yield is generalized as "Moderate" based on typical performance for similar chloro-heterocyclic substrates.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a chloro-isoquinoline with an arylboronic acid using different classes of palladium catalysts. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure using a Buchwald-Type Catalyst System
A representative experimental procedure is as follows: To a solution of the chloro-isoquinoline (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). An aqueous solution of the base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure using a PEPPSI-Type Precatalyst
In a reaction vessel, the chloro-isoquinoline (1.0 mmol), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the PEPPSI-type precatalyst (e.g., 1-5 mol%) are combined. A suitable solvent (e.g., 1,4-dioxane) is added, and the mixture is degassed and heated under an inert atmosphere at the appropriate temperature until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The residue is then purified by column chromatography to afford the desired 1-arylisoquinoline.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of functionalized isoquinolines. The choice of palladium catalyst is paramount for achieving high yields and broad substrate scope, particularly when dealing with less reactive chloro-isoquinoline substrates. Modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI-type) generally offer superior performance over traditional catalysts like Pd(PPh₃)₄. For initial explorations, a catalyst system composed of Pd(OAc)₂ with SPhos or a pre-formed PEPPSI-IPr catalyst are excellent starting points. Researchers should consider screening a small set of catalysts and conditions to identify the optimal system for their specific chloro-isoquinoline and boronic acid coupling partners.
References
Comparative Guide to the Synthesis of 1-Amino-4-Methoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthetic methodologies for 1-amino-4-methoxyisoquinoline derivatives, a crucial scaffold in medicinal chemistry. The following sections detail various synthetic routes, present quantitative data for comparative analysis, and provide explicit experimental protocols.
Introduction
1-Amino-4-methoxyisoquinoline and its derivatives are important heterocyclic compounds that form the core structure of various biologically active molecules. Their synthesis is a key step in the development of new therapeutic agents. This document outlines and compares different approaches to their synthesis, focusing on efficiency, substrate scope, and reaction conditions.
Comparison of Synthetic Methodologies
The synthesis of 1-amino-4-methoxyisoquinoline derivatives can be broadly approached through two primary strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the displacement of a leaving group, typically a halogen, at the C1 position of the isoquinoline ring by an amine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile method that allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine, often with high efficiency and broad functional group tolerance.
The choice of method depends on the availability of starting materials, desired scale, and the specific functionalities of the target derivative.
Table 1: Comparison of Key Synthesis Methods for 1-Amino-4-Methoxyisoquinoline Derivatives
| Method | Starting Material | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution | 1-Chloro-4-methoxyisoquinoline | Ammonia or primary/secondary amines | High temperature, polar solvent (e.g., DMSO, NMP) | Moderate | Cost-effective reagents, straightforward procedure. | Harsh reaction conditions, limited substrate scope, potential for side reactions. |
| Palladium-Catalyzed Buchwald-Hartwig Amination | 1-Bromo- or this compound | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | Anhydrous toluene, 110 °C, inert atmosphere | Good to Excellent | Mild reaction conditions, broad substrate scope, high functional group tolerance. | Higher cost of catalysts and ligands, requires inert atmosphere. |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general procedure for the synthesis of 1-amino-4-methoxyisoquinoline derivatives via SNAr.
Reaction Scheme:
Caption: SNAr Synthesis of 1-Amino-4-methoxyisoquinoline Derivatives.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Dipotassim hydrogen phosphate (K₂HPO₄) (optional, as a base)
Procedure:
-
To a sealed tube, add this compound (1.0 eq.).
-
Add the desired amine (1.2 - 2.0 eq.) and a suitable polar aprotic solvent (e.g., DMSO or NMP).
-
If required, add a base such as K₂HPO₄ (1.5 eq.).
-
Seal the tube and heat the reaction mixture at a high temperature (typically 120-180 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-4-methoxyisoquinoline derivative.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a detailed procedure for the synthesis of 1-amino-4-methoxyisoquinoline derivatives using the Buchwald-Hartwig amination.[1]
Reaction Scheme:
Caption: Buchwald-Hartwig Amination for 1-Amino-4-methoxyisoquinoline Derivatives.
Materials:
-
1-Bromo- or this compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-halo-4-methoxyisoquinoline (1.0 eq.), the amine (1.2 eq.), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq.).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 1-amino-4-methoxyisoquinoline derivative.
Performance and Applications
The choice of synthetic route can impact the purity and yield of the final product, which in turn affects its performance in downstream applications.
-
Purity: Buchwald-Hartwig amination often provides cleaner products with fewer side reactions compared to SNAr, which may require more extensive purification.
-
Yield: While SNAr can be effective, the Buchwald-Hartwig method generally offers higher yields, especially for less reactive amines or more sterically hindered substrates.[1]
-
Functional Group Tolerance: The milder conditions of the Buchwald-Hartwig amination allow for the presence of a wider range of functional groups in both the isoquinoline and amine coupling partners, making it a more versatile method for the synthesis of complex derivatives.[2]
The synthesized 1-amino-4-methoxyisoquinoline derivatives are valuable intermediates in drug discovery programs, with potential applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The specific substitution on the amino group can be tailored to optimize biological activity and pharmacokinetic properties.
Conclusion
Both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Buchwald-Hartwig Amination represent viable pathways for the synthesis of 1-amino-4-methoxyisoquinoline derivatives. For routine synthesis with simple amines, SNAr may be a cost-effective option. However, for the synthesis of diverse libraries of complex derivatives with high efficiency and purity, the Buchwald-Hartwig amination is the superior and more versatile methodology. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
A Comparative Analysis of the Biological Activities of 1-Chloro and 1-Alkoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Among the diverse substitutions at the 1-position of the isoquinoline ring, 1-chloro and 1-alkoxy derivatives have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of these two classes of compounds, with a focus on their anticancer and antimicrobial properties. The information is supported by a compilation of experimental data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.
Data Presentation: A Side-by-Side Look at Biological Activity
While direct head-to-head comparative studies are limited, a review of the existing literature allows for an objective comparison of the biological potential of 1-chloro and 1-alkoxyisoquinoline derivatives. The following tables summarize the reported in vitro activities of representative compounds from each class against various cancer cell lines and microbial strains. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity of 1-Chloro and 1-Alkoxyisoquinoline Derivatives (IC50, µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Chloro-isoquinoline | 7-Chloro-4-(4'-N,N-dimethylaminopiperidin-1'-yl)quinoline | MDA-MB-468 (Breast) | 8.73 | [4] |
| 6-Chloro-quinazolin-5-yl-amine | MGC-803 (Gastric) | >50 | [5] | |
| 2,7-dichloroquinoline-3-carbonitrile | Not Reported | - | [6] | |
| 1-Alkoxy-isoquinoline | 7-Methoxy-4-(4'-N,N-dimethylaminopiperidin-1'-yl)quinoline | MDA-MB-468 (Breast) | 14.09 | [4] |
| 7-Methoxy-4-(4'-N,N-dimethylaminopiperidin-1'-yl)quinoline | MCF-7 (Breast) | 12.90 | [4] | |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Not Reported | - | [6] |
Table 2: Comparative Antimicrobial Activity of 1-Chloro and 1-Alkoxyisoquinoline Derivatives (MIC, µg/mL)
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1-Chloro-isoquinoline | 2,7-dichloroquinoline-3-carbonitrile | S. aureus | - | [6] |
| 2,7-dichloroquinoline-3-carbonitrile | P. aeruginosa | - | [6] | |
| 6-chloro-quinazolin-5-yl-amine | Not Reported | - | ||
| 1-Alkoxy-isoquinoline | 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | - | [6] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | - | [6] |
Structure-Activity Relationship (SAR) Insights
The available data suggests that the nature of the substituent at the 1-position of the isoquinoline ring plays a crucial role in modulating biological activity.
-
Anticancer Activity : In a study comparing 7-substituted 4-aminoquinolines, the 7-chloro derivative showed higher cytotoxicity against the MDA-MB-468 breast cancer cell line compared to the 7-methoxy derivative.[4] However, in the MCF-7 breast cancer cell line, the methoxy-substituted compound was more active.[4] This highlights that the influence of the substituent can be cell-line specific. Generally, the presence of a halogen, such as chlorine, can enhance the lipophilicity and membrane permeability of a molecule, potentially leading to increased cellular uptake and interaction with intracellular targets.[7] Alkoxy groups, on the other hand, can influence the electronic properties and hydrogen-bonding capacity of the molecule.
-
Antimicrobial Activity : Studies on quinoline derivatives have shown that both chloro and alkoxy substituents can contribute to antibacterial activity. For instance, certain chloroquinoline analogs have demonstrated good activity against both Gram-positive and Gram-negative bacteria. Similarly, some alkoxyquinoline derivatives have shown efficacy against specific bacterial strains.[6] The position of the substituent and the overall molecular structure are critical in determining the antimicrobial spectrum and potency.
Experimental Protocols
To provide a comprehensive resource for researchers, detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (1-chloro and 1-alkoxyisoquinoline derivatives)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and the test compound or DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
To illustrate the cellular mechanisms potentially affected by these isoquinoline derivatives and the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of isoquinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline derivatives.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and potential targets for isoquinoline inhibitors.
Conclusion
Both 1-chloro and 1-alkoxyisoquinoline derivatives represent promising scaffolds for the development of novel therapeutic agents. The available data, though not from direct comparative studies, suggests that the nature of the substituent at the 1-position significantly influences their biological activity profile. Chloro-substituted derivatives may offer advantages in terms of cytotoxicity against certain cancer cell lines, potentially due to enhanced lipophilicity. Alkoxy-substituted derivatives also exhibit potent anticancer and antimicrobial activities, with their efficacy being dependent on the specific molecular context and biological target.
Further research involving the synthesis and direct comparative evaluation of a focused library of 1-chloro and 1-alkoxyisoquinoline derivatives under standardized assay conditions is warranted. Such studies will provide a clearer understanding of their structure-activity relationships and help in the rational design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into Nucleophilic Aromatic Substitution on 1-Chloro-4-methoxyisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of nucleophilic aromatic substitution (SNAr) on 1-Chloro-4-methoxyisoquinoline. Due to the limited availability of direct kinetic studies on this specific substrate, this document leverages established principles of SNAr reactions on related heterocyclic systems to predict its reactivity and compare it with relevant alternatives. The information herein is supported by data from computational models and experimental findings on analogous structures, offering a robust framework for understanding and predicting reaction outcomes.
Introduction to SNAr on Isoquinoline Scaffolds
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry.[1] On electron-deficient aromatic systems like isoquinoline, the reaction typically proceeds via an addition-elimination mechanism, though concerted pathways have also been identified.[2] The isoquinoline nucleus, being a heteroaromatic system, is inherently electron-deficient, facilitating nucleophilic attack. The reactivity is further influenced by the nature and position of both the leaving group and other substituents on the ring.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a discrete, non-aromatic Meisenheimer complex.[2] However, recent studies using kinetic isotope effects and computational analyses suggest that many SNAr reactions, particularly with good leaving groups like chloride, may proceed through a concerted mechanism.[2] The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the negatively charged intermediate in a stepwise mechanism, thereby increasing the reaction rate.[1] Conversely, electron-donating groups, such as the methoxy group in this compound, are expected to decrease the reactivity of the substrate towards nucleophiles.
Comparative Reactivity Analysis
The reactivity of this compound in SNAr reactions is influenced by the electronic properties of the methoxy group and the nature of the leaving group. The following tables provide a qualitative and quantitative comparison of its expected reactivity against other substituted isoquinolines.
Table 1: Predicted Influence of Substituents at the 4-Position on the Relative Rate of SNAr on 1-Chloroisoquinoline
| Substituent at C4 | Electronic Effect | Predicted Relative Rate | Rationale |
| -NO₂ | Strong Electron-Withdrawing | Fastest | Strong resonance and inductive stabilization of the negative charge in the Meisenheimer intermediate. |
| -CN | Electron-Withdrawing | Fast | Resonance and inductive stabilization of the intermediate. |
| -H | Neutral | Moderate | Baseline reactivity of the 1-chloroisoquinoline core. |
| -CH₃ | Weak Electron-Donating | Slow | Inductive destabilization of the negatively charged intermediate. |
| -OCH₃ | Strong Electron-Donating | Slowest | Strong resonance destabilization of the negatively charged intermediate. |
Table 2: Comparison of Leaving Group Aptitude in SNAr Reactions
In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring.[1] Consequently, the leaving group's ability to activate the ring through its inductive electron-withdrawing effect is more critical than its ability to depart. This leads to a reactivity trend that is often the reverse of that seen in SN1 and SN2 reactions.
| Leaving Group (at C1) | Bond Strength (C-X) | Electronegativity | Predicted Relative Rate | Reference |
| -F | Strongest | Highest | Fastest | [1] |
| -Cl | Stronger | High | Moderate | [1] |
| -Br | Weaker | Lower | Moderate | [1] |
| -I | Weakest | Lowest | Slowest | [1] |
Experimental Protocols
The following are detailed methodologies for conducting SNAr reactions on this compound and for analyzing the reaction kinetics. These protocols are adapted from established procedures for similar heterocyclic systems.[3]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, aniline)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, if required for acidic nucleophiles)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.2-1.5 eq). If the nucleophile is an amine salt or has a low pKa, add a base (2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Analysis by 1H NMR Spectroscopy
Materials:
-
Thermostatted NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the deuterated solvent of choice in a volumetric flask.
-
Prepare a separate stock solution of the nucleophile.
-
In an NMR tube, place a known volume of the substrate/internal standard solution and equilibrate to the desired reaction temperature in the NMR spectrometer.
-
Initiate the reaction by injecting a known volume of the pre-heated nucleophile solution into the NMR tube.
-
Acquire 1H NMR spectra at regular time intervals.
-
Determine the concentration of the starting material and product at each time point by integrating their characteristic peaks relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate and order.
Mechanistic and Workflow Visualizations
The following diagrams illustrate the proposed mechanistic pathways for the SNAr reaction on this compound and a general experimental workflow.
References
The Strategic Application of 1-Chloro-4-methoxyisoquinoline in Synthesis: A Cost-Benefit Analysis for Researchers
In the competitive landscape of drug discovery and development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and overall efficiency of a synthetic route. 1-Chloro-4-methoxyisoquinoline has emerged as a versatile building block for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its application with alternative synthetic strategies, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a strategic advantage in the synthesis of certain bioactive molecules due to its activated position for nucleophilic substitution, enabling the direct and efficient introduction of various functionalities. This often translates to shorter synthetic sequences and potentially higher overall yields compared to building the isoquinoline core from acyclic precursors. However, the initial cost of this substituted isoquinoline must be weighed against the savings in subsequent steps and the costs of alternative starting materials. This analysis focuses on the synthesis of a key intermediate, 1-amino-4-methoxyisoquinoline, a scaffold present in various kinase inhibitors, to provide a quantitative comparison.
Cost Analysis of Starting Materials
A crucial aspect of any cost-benefit analysis is the price of the starting materials. The following table provides an approximate cost comparison for this compound and key reagents for an alternative synthesis of the target isoquinoline core. Prices are based on currently available catalog listings and may vary based on supplier, purity, and quantity.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/g) |
| This compound | 3336-60-5 | 193.63 | 97% | ~150-250 |
| 5-Nitroisoquinoline | 607-32-9 | 174.16 | 98% | ~10-20[1][2][3] |
| 4-(Trifluoromethyl)pyridin-2-amine | 106447-97-6 | 162.11 | 97% | ~80-100[4][5][6] |
It is evident that this compound has a significantly higher initial cost per gram compared to the starting materials for a de novo synthesis of a substituted isoquinoline. The economic justification for its use, therefore, lies in the efficiency and cost-effectiveness of the subsequent synthetic transformations.
Comparative Synthesis of 1-Amino-4-methoxyisoquinoline
To illustrate the cost-benefit trade-offs, we will compare two synthetic routes to 1-amino-4-methoxyisoquinoline:
-
Route A: Direct amination of this compound.
-
Route B: A multi-step de novo synthesis starting from a less functionalized and cheaper precursor, 5-nitroisoquinoline.
Route A: Direct Amination
This route leverages the reactivity of the C1 position of the isoquinoline ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen.
Experimental Workflow for Route A:
Caption: Workflow for the direct amination of this compound.
Experimental Protocol (Hypothetical based on related aminations):
To a solution of this compound (1.0 mmol) in a suitable solvent such as dioxane or toluene (10 mL) is added a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). An ammonia surrogate (e.g., benzophenone imine, 1.2 mmol) is then added, and the reaction mixture is heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then hydrolyzed with an acid to cleave the imine and subsequently purified by column chromatography to yield 1-amino-4-methoxyisoquinoline.
Analysis of Route A:
-
Benefits: This route is concise, typically involving a single chemical transformation to install the desired amino group. This reduces labor, solvent consumption, and waste generation associated with multiple steps. High yields (often >80%) are achievable for similar SNAr reactions on chloroquinolines and isoquinolines.
-
Costs: The primary drawback is the high initial cost of this compound. The use of a palladium catalyst and specialized ligands also adds to the overall cost, although catalyst loading is typically low.
Route B: De Novo Synthesis
This approach involves building the functionalized isoquinoline from a simpler, more readily available precursor.
Experimental Workflow for Route B:
Caption: A multi-step de novo synthesis of 1-Amino-4-methoxyisoquinoline.
Experimental Protocol (General Outline):
This route would involve a sequence of standard organic transformations:
-
Reduction: The nitro group of 5-nitroisoquinoline is reduced to an amine, typically using catalytic hydrogenation (H2, Pd/C) or a reducing agent like SnCl2.
-
Diazotization and Hydroxylation: The resulting 5-aminoisoquinoline is diazotized with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group.
-
Methylation: The hydroxyl group is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Functionalization at C1: Introduction of the amino group at the C1 position would require a separate set of reactions, potentially involving oxidation to an N-oxide followed by nucleophilic substitution.
Analysis of Route B:
-
Benefits: The primary advantage is the significantly lower cost of the initial starting material, 5-nitroisoquinoline. The reagents used in the subsequent steps are generally common and relatively inexpensive.
-
Costs: This is a multi-step synthesis, which increases labor costs, solvent usage, and waste generation. The overall yield is likely to be significantly lower than Route A due to the cumulative losses at each step. Each intermediate would require purification, adding to the time and resources required.
Quantitative Comparison
| Parameter | Route A (Direct Amination) | Route B (De Novo Synthesis) |
| Number of Steps | 1-2 | 4-5+ |
| Starting Material Cost | High | Low |
| Reagent & Catalyst Cost | Moderate (Pd catalyst) | Low to Moderate |
| Overall Yield (Estimated) | High (e.g., >70%) | Low to Moderate (e.g., <30%) |
| Process Time | Short | Long |
| Waste Generation | Low | High |
| Labor Cost | Low | High |
Application in Kinase Inhibitor Synthesis: The PI3K/Akt/mTOR Pathway
The 1-aminoisoquinoline scaffold is a key component of several potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[7][8][9][10][11] The efficient synthesis of this core structure is therefore of high interest to medicinal chemists.
PI3K/Akt/mTOR Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by isoquinoline-based inhibitors.
The ability to rapidly and efficiently synthesize a library of 1-aminoisoquinoline analogs via Route A allows for a more thorough exploration of the structure-activity relationship (SAR) for inhibitors of this pathway. The higher cost of the starting material can be justified by the accelerated pace of discovery and the potential for identifying more potent and selective drug candidates.
Conclusion and Recommendation
The cost-benefit analysis of using this compound in synthesis is context-dependent.
-
For early-stage drug discovery and lead optimization, where speed and the ability to generate a diverse range of analogs are paramount, the higher initial cost of this compound is often justified by the efficiency of a direct, single-step functionalization (Route A). The time and resources saved by avoiding a lengthy de novo synthesis can significantly accelerate a research program.
-
For large-scale manufacturing of a specific, commercialized drug, a more detailed process optimization would be necessary. If the overall yield of a de novo synthesis (Route B) can be significantly improved and the purification steps streamlined, the lower cost of the starting materials might make it the more economically favorable option. However, the environmental impact and waste generation of a longer synthesis must also be considered.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma Aldrich 5-Nitroisoquinoline 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 4-Amino-2-(trifluoromethyl)pyridine 97 147149-98-2 [sigmaaldrich.com]
- 5. 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. ascopubs.org [ascopubs.org]
Alternative reagents to 1-Chloro-4-methoxyisoquinoline for isoquinoline functionalization
For researchers, scientists, and drug development professionals, the functionalization of the isoquinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The C1 position is a particularly important site for modification to modulate pharmacological properties. While 1-chloro-4-methoxyisoquinoline has been a common starting material for such transformations, a range of alternative reagents and methods offer distinct advantages in terms of reactivity, reaction conditions, and atom economy. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for specific synthetic goals.
Comparison of Reagents for C1-Arylation of 4-Methoxyisoquinoline
The introduction of an aryl group at the C1 position of the isoquinoline core is a widely employed strategy in medicinal chemistry. This section compares the performance of this compound with its bromo- and iodo-analogs in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. Furthermore, a modern alternative, direct C-H arylation, is presented as a more atom-economical approach.
Data Presentation
| Reagent/Method | Reaction Type | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 12-24 | Moderate to Good | [1] |
| 1-Bromo-4-methoxyisoquinoline | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-6 | Good to Excellent | [1] |
| 1-Iodo-4-methoxyisoquinoline | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Room Temp - 80 | 1-4 | Excellent | [2] |
| 4-Methoxyisoquinoline | Direct C-H Arylation | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 12-24 | Good | [3] |
Note: The data presented is a generalized representation based on typical reactivity trends and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of 1-Halo-4-methoxyisoquinolines
This protocol is adaptable for chloro, bromo, and iodo derivatives with adjustments to the catalyst, base, temperature, and reaction time as indicated in the table above.
Materials:
-
1-Halo-4-methoxyisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo/iodo derivatives, or a more active system like Pd₂(dba)₃/SPhos for chloro derivatives; 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-halo-4-methoxyisoquinoline, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-methoxyisoquinoline.[1][4][5][6]
General Experimental Protocol for Direct C-H Arylation of 4-Methoxyisoquinoline
This protocol offers a more atom-economical alternative by avoiding the pre-halogenation of the isoquinoline starting material.
Materials:
-
4-Methoxyisoquinoline (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide; 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂; 5-10 mol%)
-
Ligand (if necessary, e.g., a phosphine ligand; 10-20 mol%)
-
Base (e.g., K₂CO₃; 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
In a sealed tube under an inert atmosphere, combine 4-methoxyisoquinoline, the aryl halide, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 110-140 °C).
-
After the indicated time, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[3]
Mandatory Visualization
Functionalized isoquinolines are known to interact with various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for drug development professionals. Below are diagrams of key signaling pathways often modulated by isoquinoline derivatives.[7][8][9]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Cross-Coupling Methods for the Functionalization of 1-Chloro-4-methoxyisoquinoline
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The isoquinoline nucleus, a common motif in numerous biologically active compounds, presents a valuable target for derivatization. This guide provides an objective comparison of three widely employed palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of 1-chloro-4-methoxyisoquinoline. The data presented herein is compiled from established protocols for structurally similar chloro-N-heterocycles, such as chloroquinolines and chloropyridines, to offer a predictive overview of expected performance due to the limited availability of direct comparative studies on this specific substrate.
The primary challenge in the cross-coupling of this compound lies in the inherent lower reactivity of the C-Cl bond compared to its bromide and iodide counterparts. This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the rate-determining oxidative addition step. The following sections provide a detailed comparison of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, including typical reaction conditions, expected yields, and detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, based on data from analogous chloro-azaheterocyclic systems.[1][2][3]
| Cross-Coupling Method | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temp. (°C) | Expected Yield | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd(OAc)₂ / SPhos orPd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or Toluene | 100-110 | Good to Excellent | Low toxicity of boron reagents; wide availability of coupling partners.[2] | Base-sensitive functional groups may be an issue. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos orPd(OAc)₂ / RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | Good to Excellent | Direct formation of C-N bonds; broad amine scope.[4] | Strong bases required; potential for catalyst inhibition by N-heterocycle. |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI orPdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | THF or DMF | RT to 70 | Moderate to Good | Mild reaction conditions; direct introduction of alkynyl moieties.[5][6] | Requires inert atmosphere; potential for alkyne homocoupling.[6] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. Optimization of these conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
A representative experimental procedure is as follows: To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[3] An aqueous solution of the base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added.[3] The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equivalents). This compound (1.0 equivalent) and the desired amine (1.1-1.3 equivalents) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane. The vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered, and the filtrate is concentrated.[3] The residue is then purified by flash column chromatography to afford the desired 1-amino-4-methoxyisoquinoline derivative.[3]
Sonogashira Coupling Protocol
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents).[6] Add an anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the isoquinoline).[6] Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.[6] Stir the reaction mixture at room temperature or heat to 50-70 °C.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).[6] Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[6] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6] Purify the crude product by column chromatography on silica gel.[6]
Mandatory Visualization
Caption: General workflow for the cross-coupling of this compound.
Caption: Comparison of cross-coupling methods for this compound.
References
Safety Operating Guide
Navigating the Disposal of 1-Chloro-4-methoxyisoquinoline: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Chloro-4-methoxyisoquinoline, a compound for which specific disposal protocols may not be readily available. The following procedures are based on guidelines for structurally similar chemicals and general principles of hazardous waste management.
Understanding the Hazard Profile
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Can cause skin and serious eye irritation.[1][2][3]
-
Environmental Hazard: While not definitively classified for this compound, related chlorinated aromatic compounds can be toxic to aquatic life.
Quantitative Data Summary
The following table summarizes key data extrapolated from similar compounds, which should be considered as indicative for this compound.
| Property | Value | Source Compound(s) |
| Molecular Formula | C₁₀H₈ClNO | This compound |
| Molecular Weight | 193.63 g/mol | This compound |
| Hazard Statements | H302, H312, H332, H315, H319, H335 | 1-Chloroisoquinoline |
| Signal Word | Warning | 1-Chloroisoquinoline |
Procedural Guidance for Safe Disposal
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on the likely properties of this compound, it should be treated as hazardous waste. A formal hazardous waste determination should be conducted as required by 40 CFR section 262.11.[6]
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][7]
-
Body Protection: A lab coat or chemical-resistant apron.[1][7]
-
Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, use a NIOSH/MSHA approved respirator.[1][7]
Step 3: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and sealable container compatible with the chemical. The container must be in good condition.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the approximate quantity, and the date accumulation started.
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]
Step 4: Disposal Protocol
-
Licensed Disposal Facility: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]
-
Manifesting: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from the point of generation to its final destination.[6][8]
-
Treatment: Most hazardous wastes must be treated to meet specific standards before they can be landfilled, as mandated by the Land Disposal Restrictions (LDR) program.[5] The disposal facility will determine the appropriate treatment method.
Experimental Workflow for Disposal
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][7][9]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety officer.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][7]
In all cases of exposure, seek immediate medical attention.[2][7]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and environmental health and safety department for guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for 1-Chloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Chloro-4-methoxyisoquinoline (CAS No. 3336-60-5). Given the limited specific safety data available for this compound, the following guidance is based on precautionary principles and data from structurally related chemicals, including other chloro- and methoxy-substituted isoquinolines.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] A face shield should be worn over goggles when there is a risk of splashing.[5] | To protect against splashes and vapors that can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] Gloves should be inspected before use and disposed of after contact with the chemical.[5] | To prevent skin contact, as related compounds are harmful upon skin absorption and can cause irritation.[2][3] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely, long pants, and closed-toe, closed-heel shoes.[5] Avoid polyester or acrylic clothing.[5] | To protect skin from accidental contact and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors is required.[7] | To prevent inhalation, as related compounds can cause respiratory irritation and may be harmful if inhaled.[2][3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[6]
-
Have all experimental apparatus, reagents, and waste containers prepared and within reach to avoid unnecessary movement.
-
-
Handling:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
Caption: The proper segregation and disposal pathway for waste generated from handling this compound.
Disposal Guidelines:
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, wipes), should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[10] Do not dispose of it down the drain or with general laboratory trash.[4]
-
Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[10]
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 1-Chloro-4-methoxybutane | CAS#:17913-18-7 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
